molecular formula C8H12NOP B598628 2-(DiMethylphosphoryl)benzenamine CAS No. 1197953-47-1

2-(DiMethylphosphoryl)benzenamine

Numéro de catalogue: B598628
Numéro CAS: 1197953-47-1
Poids moléculaire: 169.16 g/mol
Clé InChI: DHHGHQKIKXKQGJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(DiMethylphosphoryl)benzenamine is a useful research compound. Its molecular formula is C8H12NOP and its molecular weight is 169.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-dimethylphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGHQKIKXKQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736323
Record name 2-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197953-47-1
Record name 2-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylphosphinoyl)-aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Dimethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical property data for 2-(Dimethylphosphoryl)benzenamine. Due to a lack of extensive experimental data in publicly accessible literature, this guide presents predicted values and outlines standardized experimental protocols for their determination. This information is crucial for researchers and professionals involved in drug development and chemical synthesis, as these properties fundamentally influence a compound's behavior in biological and chemical systems.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and manufacturing processes. The following table summarizes the predicted physicochemical data for this compound.

PropertyValue (Predicted)Unit
Molecular FormulaC₈H₁₂NOP-
Molecular Weight169.16 g/mol
Boiling Point367.5 ± 34.0°C
Density1.11 ± 0.1g/cm³
pKa1.10 ± 0.10-

Data sourced from publicly available chemical supplier databases. It is important to note that these values are predicted and have not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted data, this section details standardized protocols for determining key physicochemical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method [1][2][3][4][5]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.

  • Data Collection: For an accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the expected melting point is approached.[2] The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical factor in drug delivery and formulation.

Methodology: Shake-Flask Method [6][7]

  • Equilibration: An excess amount of this compound is added to a specific solvent (e.g., water, buffer at a specific pH) in a flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.[6]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [8][9]

  • Sample Preparation: A solution of this compound of known concentration is prepared.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution.

  • Titration: A standardized solution of a strong acid or base is added to the sample solution in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: The pKa is determined from the titration curve. The pH at the half-equivalence point, where half of the compound has been neutralized, is equal to the pKa.[10][11]

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its ability to cross cell membranes.

Methodology: Shake-Flask Method [12][13][14][15][16]

  • Phase Preparation: Two immiscible solvents, typically n-octanol and water, are pre-saturated with each other.[14]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[12]

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]

Logical Relationship of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and influence its overall behavior. The following diagram illustrates these relationships for this compound.

cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_influence Biological & Chemical Behavior Structure This compound C₈H₁₂NOP MW Molecular Weight Structure->MW Solubility Solubility Structure->Solubility determines pKa pKa Structure->pKa determines LogP LogP Structure->LogP determines MP Melting Point MW->MP influences BP Boiling Point MW->BP influences Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation pKa->Solubility pKa->Absorption LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism Excretion Excretion Absorption->Excretion Distribution->Excretion Metabolism->Excretion

Interrelationship of Physicochemical Properties

References

Technical Guide: Spectral and Physicochemical Properties of 2-(DiMethylphosphoryl)benzenamine (CAS 1197953-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and physicochemical properties of 2-(DiMethylphosphoryl)benzenamine (CAS 1197953-47-1), a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public experimental spectral data, this guide combines the single available experimental mass spectrometry data point with high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. Detailed experimental protocols for obtaining such spectra are also provided, alongside a documented synthesis method. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of novel chemical entities.

Chemical Identity and Physical Properties

PropertyValue
CAS Number 1197953-47-1
IUPAC Name (2-aminophenyl)(dimethyl)phosphine oxide
Synonyms 2-(Dimethylphosphinyl)benzenamine, (2-Aminophenyl)dimethylphosphine oxide
Molecular Formula C₈H₁₂NOP
Molecular Weight 169.16 g/mol
Appearance Off-white to light yellow solid
Storage Keep in a dark place, sealed in dry, at room temperature.

Spectral Data

Mass Spectrometry (Experimental Data)

A patent describing the synthesis of this compound reported the following mass spectrometry data, confirming the successful synthesis of the compound.

TechniqueIonization ModeObserved m/zInterpretation
Mass Spectrometry (MS)Electrospray Ionization (ESI)170[M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)

Disclaimer: The following NMR data are predicted using advanced computational algorithms (e.g., ChemDraw, ACD/Labs) and have not been experimentally verified. These predictions serve as a guide for spectral interpretation.

2.2.1. ¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m2HAr-H
~6.8 - 6.6m2HAr-H
~4.5br s2HNH₂
~1.6d6HP-(CH₃)₂

2.2.2. ¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~150Ar-C (C-NH₂)
~132Ar-C
~129Ar-C
~118Ar-C
~116Ar-C
~115Ar-C (C-P)
~20P-(CH₃)₂
Infrared (IR) Spectroscopy (Predicted Data)

Disclaimer: The following IR data is predicted and serves as an estimation of the vibrational frequencies.

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 - 3200N-H stretch (amine)
~3100 - 3000C-H stretch (aromatic)
~2980 - 2850C-H stretch (aliphatic)
~1620N-H bend (amine)
~1580, 1480C=C stretch (aromatic)
~1150P=O stretch
~800 - 700C-H bend (aromatic, ortho-disubstituted)

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound is provided below.

Synthesis_Workflow Reactants 2-Iodoaniline Dimethylphosphine oxide Potassium phosphate DMF (solvent) Reaction Stir at 150°C for 3 hours Reactants->Reaction Catalyst Palladium acetate Xantphos Catalyst->Reaction Workup Cool to RT Evaporate solvent DCM/water workup Reaction->Workup Purification Column chromatography (EtOAc/MeOH 10:1) Workup->Purification Product This compound (Brown solid, 80% yield) Purification->Product

Synthesis of this compound.
NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

NMR_Protocol cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer Transfer solution to an NMR tube Dissolve->Transfer Insert Insert NMR tube into the spectrometer Transfer->Insert Shim Shim the magnetic field Insert->Shim Acquire_1H Acquire ¹H spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C spectrum Shim->Acquire_13C Process Fourier transform, phase correction, and baseline correction Acquire_1H->Process Acquire_13C->Process Reference Reference spectra to solvent peak or TMS Process->Reference

General workflow for NMR spectroscopy.
FT-IR Spectroscopy

For a solid sample, a common method is Attenuated Total Reflectance (ATR) FT-IR:

FTIR_Protocol cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_cleanup Cleanup Clean Clean ATR crystal Background Collect background spectrum Clean->Background Place Place a small amount of solid sample on the crystal Background->Place Apply Apply pressure with the anvil Place->Apply Collect Collect sample spectrum Apply->Collect Remove Remove sample Collect->Remove Clean_crystal Clean ATR crystal thoroughly Remove->Clean_crystal

General workflow for ATR FT-IR spectroscopy.
Mass Spectrometry (ESI)

The following outlines a general procedure for obtaining an ESI mass spectrum:

ESI_MS_Protocol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dissolve_sample Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL Dilute Dilute the stock solution to ~1-10 µg/mL Dissolve_sample->Dilute Infuse Infuse the sample solution into the ESI source via syringe pump Dilute->Infuse Acquire_spectrum Acquire mass spectrum in the desired polarity mode Infuse->Acquire_spectrum

General workflow for ESI mass spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential spectral and physicochemical information for this compound. While experimental data is limited, the combination of the available mass spectrometry data and high-quality predicted NMR and IR spectra, along with standardized experimental protocols, offers a valuable resource for researchers. It is recommended that experimental spectral data be acquired and compared with the predicted data presented herein to confirm the structure and purity of synthesized batches of this important chemical intermediate.

Solubility of 2-(DiMethylphosphoryl)benzenamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(DiMethylphosphoryl)benzenamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its solubility in a range of common organic solvents, based on its chemical structure and the well-established principle of "like dissolves like." Furthermore, this guide presents a detailed, generalized experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, using the reliable shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC). This information is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, formulation, and analytical characterization of this compound.

Introduction to this compound

This compound is an organic compound featuring a benzenamine (aniline) core substituted with a dimethylphosphoryl group at the ortho position. The presence of both a polar phosphoryl group, capable of acting as a hydrogen bond acceptor, and an aromatic amine group, which can act as both a hydrogen bond donor and acceptor, alongside a nonpolar benzene ring, imparts a unique solubility profile to the molecule. Understanding its solubility is critical for a variety of applications in chemical research and drug development, including reaction chemistry, recrystallization, chromatographic purification, and formulation of drug delivery systems.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute is favored in a solvent with similar polarity.[1][2] The dimethylphosphoryl group is polar, while the benzenamine moiety has both polar (the amino group) and nonpolar (the benzene ring) characteristics.[3][4] Therefore, this compound is expected to exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

The following table summarizes the inferred qualitative solubility of this compound in a selection of common organic solvents.

Solvent ClassSpecific SolventInferred Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and can effectively solvate the polar phosphoryl group.
N,N-Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for polar compounds.
AcetoneSolubleAcetone is a moderately polar aprotic solvent that can engage in dipole-dipole interactions.
Ethyl AcetateModerately SolubleEthyl acetate is a moderately polar aprotic solvent, but less polar than acetone, which may result in slightly lower solubility.
Polar Protic MethanolSolubleMethanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with both the phosphoryl and amino groups.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent, though its slightly larger nonpolar alkyl chain may slightly reduce its solvating power for highly polar compounds compared to methanol.
Nonpolar Aromatic TolueneSparingly SolubleToluene is a nonpolar aromatic solvent. While some interaction may occur with the benzene ring of the solute, the overall polarity mismatch with the dimethylphosphoryl and amino groups will likely lead to low solubility.
Halogenated Dichloromethane (DCM)Moderately SolubleDichloromethane is a solvent of intermediate polarity and can dissolve a wide range of organic compounds. It is likely to be a reasonable solvent for this compound.
ChloroformModerately SolubleSimilar in polarity to dichloromethane, chloroform should also be a suitable solvent.
Nonpolar Aliphatic HexaneInsolubleHexane is a nonpolar aliphatic solvent. The significant difference in polarity between hexane and the polar functional groups of this compound will result in very poor solubility.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of a solid organic compound like this compound using the shake-flask method.[5][6][7] This method is considered the gold standard for measuring thermodynamic solubility.[8]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Develop a suitable HPLC method to separate and quantify the analyte. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound in the specific solvent at the experimental temperature. Report the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G Workflow for Equilibrium Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Quantification cluster_3 Data Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge and Filter Supernatant C->D E Prepare Dilution of Saturated Solution D->E F Analyze by HPLC E->F G Determine Concentration from Calibration Curve F->G H Calculate Solubility G->H

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

References

Technical Guide: Thermal Stability of 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 2-(DiMethylphosphoryl)benzenamine is not publicly available. This guide, therefore, provides a comprehensive framework and standardized methodologies for assessing the thermal stability of this, or structurally similar, organophosphorus compounds. The presented data and pathways are illustrative examples.

Introduction to Thermal Stability Analysis

Thermal stability is a critical parameter in the characterization of chemical compounds, particularly in the context of drug development and chemical manufacturing. It dictates the temperature at which a substance begins to decompose, providing essential information for safe handling, storage, and processing. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is used to determine decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.[1][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is employed to identify thermal transitions such as melting point, glass transition, and crystallization, as well as to quantify the enthalpy of these processes.[9][10]

Hypothetical Thermal Stability Data

The following table summarizes hypothetical thermal analysis data for a compound like this compound, illustrating how results from TGA and DSC would be presented.

ParameterValueTechniqueComments
Tonset (Decomposition)215 °CTGAThe temperature at which significant mass loss begins.
T5% (5% Mass Loss)225 °CTGATemperature at which 5% of the initial mass is lost.
Tpeak (Max Decomposition Rate)240 °CDTG (Derivative TGA)The temperature of the maximum rate of decomposition.
Residue at 600 °C 15%TGAPercentage of mass remaining at the end of the experiment.
Melting Point (Tm) 110 °CDSCEndothermic peak corresponding to the solid-liquid phase transition.
Enthalpy of Fusion (ΔHm) 85 J/gDSCHeat absorbed during melting.
Glass Transition (Tg) Not ObservedDSCIndicates the absence of a significant amorphous phase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for determining the thermal stability of a solid organic compound.

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a ceramic or platinum TGA pan.[6]

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample is placed on the microbalance within the furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[11]

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).[6]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and other characteristic temperatures. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum decomposition rate.[5][12]

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a standard method for identifying thermal transitions.

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[13] An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Experimental Conditions:

    • Atmosphere: A nitrogen atmosphere is maintained at a flow rate of 50 mL/min.

    • Temperature Program: A heat-cool-heat cycle is often employed. For instance:

      • Heat from 25 °C to 150 °C at 10 °C/min.

      • Cool from 150 °C to 25 °C at 10 °C/min.

      • Heat from 25 °C to 300 °C at 10 °C/min.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events like melting and crystallization. The glass transition appears as a step change in the baseline.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Reporting Sample Compound Synthesis & Purification Characterization Structural & Purity Analysis (NMR, MS) Sample->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Data_Analysis Data Interpretation (Tonset, Tpeak, Tm) TGA->Data_Analysis DSC->Data_Analysis Report Technical Report & Safety Assessment Data_Analysis->Report

Workflow for Thermal Stability Assessment
Hypothetical Decomposition Pathway

Organophosphorus compounds can undergo thermal decomposition through various mechanisms. The diagram below illustrates a hypothetical pathway for a compound like this compound, which may involve the elimination of a phosphorus-containing acid, a common degradation route for such molecules.[14][15][16]

G Start This compound Intermediate Intermediate Species Start->Intermediate Heat (Δ) Product1 Volatile Phosphorus Acid Intermediate->Product1 Elimination Product2 Polymeric Residue Intermediate->Product2 Polymerization

Hypothetical Decomposition Pathway

References

Quantum Chemical Calculations for 2-(DiMethylphosphoryl)benzenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-(DiMethylphosphoryl)benzenamine. In the context of drug discovery and materials science, understanding the fundamental quantum mechanical characteristics of a molecule is paramount for predicting its behavior, reactivity, and potential interactions. This document outlines the theoretical basis for these calculations, details a systematic computational workflow, and presents hypothetical yet representative data derived from computational models of this compound and its analogs. Through the use of Density Functional Theory (DFT) and other computational methods, we can predict and analyze properties such as optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). This guide is intended to serve as a practical resource for researchers employing computational chemistry in their work.

Introduction to Quantum Chemical Calculations

Quantum chemistry provides a framework for understanding the behavior of atoms and molecules by applying the principles of quantum mechanics.[1] For a molecule like this compound, these calculations can predict a wide range of properties that are often difficult or time-consuming to measure experimentally. The foundational equation of quantum chemistry is the time-independent Schrödinger equation, which, for most systems of chemical interest, must be solved using approximate methods due to its complexity.[1]

The two most common families of methods used for quantum chemical calculations are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[1] HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point but often requiring further refinement. DFT, on the other hand, focuses on the electron density as the fundamental variable, which simplifies the calculation and can provide a high level of accuracy at a manageable computational cost.[1] The choice of method and basis set is crucial for obtaining reliable results and should be benchmarked against experimental data whenever possible.[1]

Computational Methodology

A typical computational workflow for analyzing a molecule like this compound involves several key steps. The following protocol outlines a standard approach using DFT.

Molecular Structure Optimization

The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through a geometry optimization calculation.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is a common choice that balances accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.

  • Procedure: An initial guess for the molecular structure is built using molecular modeling software. The DFT calculation is then run to iteratively adjust the atomic positions until a minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

  • Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the neglect of anharmonicity in the theoretical model.[1]

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation.

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is widely used for calculating NMR chemical shifts.

  • Procedure: The GIAO calculation is performed on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Electronic Properties and UV-Vis Spectra

To understand the electronic behavior and predict the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.

  • Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry to compute the energies and oscillator strengths of electronic excitations. These values correspond to the absorption maxima and intensities in the UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic transitions.

Predicted Data for this compound

The following tables summarize hypothetical quantitative data for this compound, as would be obtained from the computational workflow described above. These values are representative and based on typical results for analogous compounds.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond/Dihedral Angle (°)
P=O1.485
P-C(aryl)1.810
P-C(methyl)1.820
C-N1.401
C-C (aromatic avg.)1.395
C-P-O
C(aryl)-C-N-H
C(aryl)-P-C(methyl)-H
Table 2: Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹) (representative)Assignment
ν(N-H) stretch3450, 3350~3400, ~3300Asymmetric and symmetric NH₂ stretching
ν(C-H) aromatic3100-30003100-3000Aromatic C-H stretching
ν(C-H) methyl2980, 29002975, 2890Asymmetric and symmetric CH₃ stretching
ν(C=C) aromatic1600-14501600-1450Aromatic ring stretching
δ(N-H) scissoring1620~1615NH₂ scissoring
ν(P=O) stretch1250~1240P=O stretching
ν(P-C) stretch750-690740-680P-C stretching
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C-P)-125.0
C2 (C-N)-150.0
C37.20118.0
C47.40132.0
C57.10117.0
C67.50135.0
P-CH₃1.80 (d, J(P,H) = 13 Hz)20.0 (d, J(P,C) = 70 Hz)
NH₂4.50 (s, br)-
Table 4: Calculated Electronic Transitions (UV-Vis)
TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3100.05HOMO → LUMO
S₀ → S₂2750.12HOMO-1 → LUMO
S₀ → S₃2400.45HOMO → LUMO+1

Visualizations

Visual representations are crucial for understanding complex computational workflows and molecular properties.

computational_workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output and Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt method_basis Method and Basis Set Selection (e.g., B3LYP/6-31G(d,p)) method_basis->geom_opt freq_calc Frequency Calculation method_basis->freq_calc nmr_calc NMR Calculation (GIAO) method_basis->nmr_calc tddft_calc TD-DFT Calculation method_basis->tddft_calc geom_opt->freq_calc geom_opt->nmr_calc geom_opt->tddft_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts uv_vis UV-Vis Spectrum tddft_calc->uv_vis mo_analysis Molecular Orbital Analysis (HOMO/LUMO) tddft_calc->mo_analysis

Figure 1: Computational workflow for this compound.

theoretical_vs_experimental cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation calc_geom Calculated Geometry validation Validation and Refinement calc_geom->validation compare calc_ir Calculated IR Spectrum calc_ir->validation compare calc_nmr Calculated NMR Shifts calc_nmr->validation compare calc_uv Calculated UV-Vis calc_uv->validation compare exp_xray X-ray Crystallography exp_xray->validation compare exp_ir Experimental IR Spectroscopy exp_ir->validation compare exp_nmr Experimental NMR Spectroscopy exp_nmr->validation compare exp_uv Experimental UV-Vis Spectroscopy exp_uv->validation compare

Figure 2: Relationship between theoretical calculations and experimental validation.

Conclusion

Quantum chemical calculations are an indispensable tool in modern chemical research, offering profound insights into the properties of molecules like this compound. By systematically applying methods such as DFT and TD-DFT, researchers can predict and understand a wide array of molecular characteristics, from geometry and vibrational modes to spectroscopic signatures and electronic behavior. This technical guide provides a foundational workflow and representative data to aid scientists and professionals in leveraging the power of computational chemistry for their research and development endeavors. The synergy between theoretical predictions and experimental validation is key to advancing our understanding and application of complex chemical systems.

References

An In-depth Technical Guide to 2-(DiMethylphosphoryl)benzenamine: From Synthesis to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(DiMethylphosphoryl)benzenamine, also known as (2-Aminophenyl)dimethylphosphine oxide, is a crucial intermediate in the synthesis of targeted cancer therapies. This technical guide provides a comprehensive overview of its history, synthesis, and significant role as a structural scaffold, particularly in the development of potent kinase inhibitors. While the standalone biological activity of this compound is not extensively documented, its function as a key building block in drugs like Brigatinib underscores its importance in medicinal chemistry. This document details the established synthetic protocols, presents key quantitative data, and visualizes the synthetic workflow and its functional role in inhibitor-target interactions.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the advancement of targeted therapies for cancer. While a singular seminal publication detailing its initial synthesis is not readily apparent, its emergence is closely associated with the development of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors. The earliest significant mentions of this compound appear in patent literature related to the synthesis of Brigatinib, a potent dual ALK and EGFR inhibitor, with key patents filed around 2009.[1] This suggests that the compound was likely synthesized and optimized as a key intermediate during the research and development of this class of anti-cancer drugs. Its importance lies in the dimethylphosphoryl group, which has been shown to be critical for the binding affinity of the final drug to its target kinase.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1197953-47-1[3]
Molecular Formula C8H12NOP[4]
Molecular Weight 169.16 g/mol [4]
Appearance Solid[4]
Storage Temperature Room temperature, sealed in dry, dark place[4]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine oxide.

Experimental Protocol

Reaction:

To a solution of 2-iodoaniline (1.0 equivalent) and dimethylphosphine oxide (1.1 equivalents) in dimethylformamide (DMF), potassium phosphate (1.1 equivalents), palladium acetate (catalytic amount), and Xantphos (catalytic amount) are added. The reaction mixture is stirred at 150 °C for 3 hours. After cooling to room temperature, the solvent is evaporated. The residue is then subjected to a work-up with dichloromethane (DCM) and water. The crude product is purified by column chromatography (Ethyl Acetate/Methanol 10:1) to yield this compound as a brown solid.[5]

Quantitative Data:

ParameterValueReference
Yield 80%[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_workup Work-up & Purification 2-Iodoaniline 2-Iodoaniline Reaction Pd-catalyzed Cross-Coupling 2-Iodoaniline->Reaction 1.0 eq Dimethylphosphine_oxide Dimethylphosphine_oxide Dimethylphosphine_oxide->Reaction 1.1 eq Potassium_phosphate Potassium_phosphate Potassium_phosphate->Reaction 1.1 eq Palladium_acetate Palladium_acetate Palladium_acetate->Reaction cat. Xantphos Xantphos Xantphos->Reaction cat. DMF DMF DMF->Reaction 150C_3h 150 °C, 3h Evaporation Evaporation DCM_Water_extraction DCM/Water Extraction Evaporation->DCM_Water_extraction Column_Chromatography Column Chromatography (EtOAc/MeOH 10:1) DCM_Water_extraction->Column_Chromatography Product This compound Column_Chromatography->Product Reaction->Evaporation

Synthesis of this compound.

Role in Drug Development: A Key Kinase Inhibitor Scaffold

The primary significance of this compound lies in its role as a key intermediate for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors.[6]

Intermediate in the Synthesis of Brigatinib

This compound is a critical starting material for the synthesis of Brigatinib (AP26113), a potent inhibitor of both ALK and EGFR.[1] In the synthetic route to Brigatinib, the amino group of this compound is reacted with a substituted pyrimidine, forming a crucial part of the final drug's structure.

Role of the Dimethylphosphoryl Group in Target Binding

The dimethylphosphoryl group of the this compound moiety plays a pivotal role in the high binding affinity of inhibitors like Brigatinib to their target kinases. Structural analyses have shown that the phosphoryl oxygen acts as a hydrogen bond acceptor, forming a critical hydrogen bond with the backbone amide of a key lysine residue (e.g., Lys1150 in ALK) within the ATP-binding pocket of the kinase.[2] This interaction significantly contributes to the potency and selectivity of the inhibitor.

Inhibitor_Binding cluster_inhibitor Brigatinib Moiety cluster_kinase Kinase ATP-Binding Pocket Inhibitor_Scaffold 2-(DiMethylphosphoryl)phenylamino (from this compound) Dimethylphosphoryl_Group P(O)(CH₃)₂ Lysine_Residue Lysine Residue (e.g., Lys1150 in ALK) Dimethylphosphoryl_Group->Lysine_Residue Hydrogen Bond Kinase_Backbone Kinase Backbone

Role of the dimethylphosphoryl group in kinase binding.

Biological Activity and Signaling Pathways

Currently, there is limited public information on the intrinsic biological activity or the specific signaling pathways directly modulated by this compound itself. Its utility has been demonstrated as a part of a larger molecule. The potent effects of drugs like Brigatinib on signaling pathways, such as the inhibition of ALK and EGFR phosphorylation and downstream signaling, are attributed to the entire drug molecule, with the this compound moiety providing a crucial structural and binding component.

Conclusion

This compound stands as a testament to the importance of key intermediates in modern drug discovery. While its own history is intertwined with the development of the final drug products, its synthesis and the strategic incorporation of its dimethylphosphoryl group have been pivotal in the creation of effective targeted cancer therapies. Further research into the unique properties of this and similar organophosphorus compounds may open new avenues for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and highlighting the compound's critical role in medicinal chemistry.

References

Potential Research Applications of 2-(DiMethylphosphoryl)benzenamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(DiMethylphosphoryl)benzenamine and its analogs, belonging to the broader class of aminophosphonates, represent a compelling scaffold for novel therapeutic agent development. As bioisosteres of α-amino acids, these organophosphorus compounds exhibit a wide range of biological activities, including potential as anticancer, neuroprotective, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and prospective research applications of this compound, offering a foundation for its exploration in drug discovery and medicinal chemistry.

Introduction

Organophosphorus compounds, particularly those containing a carbon-phosphorus (C-P) bond, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Aminophosphonates, characterized by the presence of both an amino group and a phosphonate group, are structural analogs of natural amino acids and can act as their mimics or antagonists. This mimicry allows them to interact with biological targets such as enzymes and receptors, leading to a spectrum of pharmacological effects. This compound, a simple aminophenylphosphonate, serves as a key intermediate and a foundational structure for the synthesis of more complex and potentially more potent derivatives.

Synthesis of this compound and Analogs

The synthesis of this compound and related aminophosphonates can be achieved through several established synthetic methodologies. The most prominent among these are the Kabachnik-Fields reaction and the Hirao reaction.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[1][2] For the synthesis of derivatives of this compound, aniline or a substituted aniline would serve as the amine component.

Logical Workflow for the Kabachnik-Fields Reaction:

G cluster_reactants Reactants Amine Aniline Derivative Intermediate Imine Intermediate Amine->Intermediate Condensation Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->Intermediate Phosphite Dimethyl Phosphite Product α-Aminophosphonate (this compound analog) Phosphite->Product Intermediate->Product Nucleophilic Addition

Caption: General workflow of the Kabachnik-Fields reaction.

Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction [2][3]

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Addition of Phosphite: To the stirred solution, add dimethyl phosphite (1.1 eq.).

  • Catalysis (Optional): A Lewis acid or Brønsted acid catalyst (e.g., lithium perchlorate) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired α-aminophosphonate.

Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an arylphosphonate.[4][5][6] This method is particularly useful for directly installing the dimethylphosphoryl group onto a pre-functionalized aniline derivative.

Logical Workflow for the Hirao Reaction:

G cluster_reactants Reactants ArylHalide 2-Haloaniline Derivative Product This compound Derivative ArylHalide->Product Phosphite Dimethyl Phosphite Phosphite->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/dppf) Catalyst->Product Base Base (e.g., NEt₃, DIPEA) Base->Product

Caption: General workflow of the Hirao reaction.

Experimental Protocol: General Procedure for the Hirao Reaction [4][6]

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-haloaniline derivative (1.0 eq.), dimethyl phosphite (1.2 eq.), palladium(II) acetate (0.01-0.05 eq.), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.01-0.05 eq.).

  • Addition of Solvent and Base: Add a dry, degassed solvent (e.g., acetonitrile, DMF, or toluene) followed by a base such as triethylamine (1.3 eq.) or N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: The reaction mixture is heated to reflux or a specific temperature (e.g., 110 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the this compound derivative.

Potential Biological Activities and Research Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of aminophosphonates has been extensively studied, revealing a wide array of potential therapeutic applications. These compounds are known to act as enzyme inhibitors, with their tetrahedral phosphonate moiety mimicking the transition state of substrate hydrolysis.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of aminophosphonate derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Aminophosphonate Analogs

CompoundCell LineIC₅₀ (µM)Reference
Phosphinoylmethyl-aminophosphonate 2ePC-3 (Prostate Cancer)29.4[7]
Phosphinoylmethyl-aminophosphonate 2dMDA-MB-231 (Breast Cancer)45.8[7]
Phosphonoylmethyl-aminophosphonate 2bA431 (Skin Cancer)53.2[7]
Phosphinoylmethyl-aminophosphonate 2eMDA-MB-231 (Breast Cancer)55.1[7]

Experimental Protocol: Cell Viability Assay (MTT/XTT) [8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • Addition of Reagent:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.[9]

    • XTT Assay: Add the XTT labeling mixture and incubate for 2-4 hours.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Workflow for Cell Viability Assay:

G A Seed Cells in 96-well plate B Treat with Test Compound A->B C Incubate B->C D Add MTT or XTT Reagent C->D E Incubate D->E F Measure Absorbance E->F G Calculate IC₅₀ F->G

Caption: General workflow for MTT/XTT cell viability assays.

Kinase Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11] Its dysregulation is a hallmark of many cancers. Aminophosphonates have the potential to act as kinase inhibitors by competing with ATP for the kinase's active site.

MAPK Signaling Pathway and Potential Inhibition:

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor This compound Analog Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Simplified MAPK signaling pathway and potential points of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay [12][13]

  • Reaction Setup: In a microplate, combine the target kinase (e.g., MEK or Raf), a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).[12][13]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Experimental Protocol: Western Blot Analysis for Pathway Modulation [14][15][16]

  • Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Physicochemical Properties and Spectroscopic Data

Characterization of this compound and its derivatives is crucial for confirming their identity and purity. Standard analytical techniques are employed for this purpose.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₂NOP
Molecular Weight185.16 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Note: These values are computationally predicted and may vary from experimental data.

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzene ring, the N-H proton of the amine, and the methyl protons of the dimethylphosphoryl group would be expected.

  • ¹³C NMR: Resonances for the aromatic carbons and the methyl carbons attached to the phosphorus atom would be observed.

  • ³¹P NMR: A characteristic singlet for the phosphorus atom in the dimethylphosphoryl group would be present.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, aromatic C-H stretching, P=O stretching, and P-C stretching would be identifiable.

Conclusion and Future Directions

This compound presents a valuable starting point for the design and synthesis of novel bioactive molecules. The established synthetic routes, coupled with the known biological activities of the broader aminophosphonate class, provide a strong rationale for its further investigation. Future research should focus on synthesizing a library of derivatives with diverse substitutions on the aromatic ring and evaluating their efficacy in a range of biological assays, including cytotoxicity against a panel of cancer cell lines and inhibitory activity against specific kinases and other relevant enzymes. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds, potentially leading to the identification of promising new drug candidates. The exploration of their mechanism of action through techniques like Western blotting will provide critical insights into the signaling pathways they modulate, further guiding the drug development process.

References

2-(Dimethylphosphoryl)benzenamine: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine oxide, is an organophosphorus compound that has emerged as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds with applications in medicinal chemistry. The presence of both a nucleophilic amino group and a polar, hydrogen-bond accepting dimethylphosphoryl group on an aromatic ring makes it a unique and versatile reagent. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

While a definitive set of peer-reviewed, published physical constants remains elusive, data aggregated from commercial suppliers and patent literature provides a working profile for this compound.

PropertyValueSource
Molecular Formula C₈H₁₂NOPCommercial Suppliers
Molecular Weight 169.16 g/mol Commercial Suppliers
Appearance Brown solid--INVALID-LINK--
Boiling Point (Predicted) 367.5 ± 34.0 °C--INVALID-LINK--
Density (Predicted) 1.11 ± 0.1 g/cm³--INVALID-LINK--
Storage Keep in a dark place, sealed in dry, room temperature.--INVALID-LINK--

Note: The predicted boiling point and density are computational estimates and should be used as a guide.

Spectroscopic Data

NucleusExpected Chemical Shifts (ppm)Expected Multiplicities
¹H NMR Aromatic Protons: ~6.5-7.5Multiplets
NH₂ Protons: Broad singletSinglet
P-CH₃ Protons: ~1.5-2.0Doublet (due to P-H coupling)
¹³C NMR Aromatic Carbons: ~115-150
P-CH₃ Carbons: ~15-25Doublet (due to P-C coupling)

Note: These are approximate ranges and can vary depending on the solvent and instrument used. It is recommended to acquire and interpret spectra for each batch of the compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine oxide.[1]

Experimental Protocol: Palladium-Catalyzed C-P Cross-Coupling

Materials:

  • 2-Iodoaniline

  • Dimethylphosphine oxide

  • N,N-Dimethylformamide (DMF)

  • Potassium phosphate (K₃PO₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Water

  • Saturated brine

Procedure:

  • To a solution of 2-iodoaniline (1.0 eq) and dimethylphosphine oxide (1.1 eq) in DMF, add potassium phosphate (1.1 eq), palladium(II) acetate (catalytic amount), and Xantphos (catalytic amount).

  • Stir the reaction mixture at 150 °C for 3 hours under an inert atmosphere.

  • Cool the reaction to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Work up the residue with DCM and water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of EtOAc/MeOH (10:1) as the eluent to afford this compound as a brown solid (reported yield: 80%).[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Iodoaniline 2-Iodoaniline Reaction_Mixture Reaction_Mixture 2-Iodoaniline->Reaction_Mixture 1.0 eq Dimethylphosphine_oxide Dimethylphosphine oxide Dimethylphosphine_oxide->Reaction_Mixture 1.1 eq Catalyst Pd(OAc)₂/Xantphos Catalyst->Reaction_Mixture Base K₃PO₄ Base->Reaction_Mixture Solvent DMF Solvent->Reaction_Mixture Temperature 150 °C Temperature->Reaction_Mixture Extraction DCM/Water Extraction Purification Column Chromatography (EtOAc/MeOH) Extraction->Purification Product This compound Purification->Product 80% yield Reaction_Mixture->Extraction After 3h

Caption: Synthetic workflow for this compound.

Applications in Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions, while the dimethylphosphoryl moiety can influence the electronic properties of the molecule and provide a site for hydrogen bonding, which is particularly important in drug-receptor interactions.

Synthesis of Fused Pyrimidines as FAK Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.

In a patented synthetic route, this compound is reacted with a substituted pyrimidine to construct the core of a FAK inhibitor.

Materials:

  • (2-Aminophenyl)dimethylphosphine oxide

  • 5-Bromo-2,4-dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (2-aminophenyl)dimethylphosphine oxide (1.0 eq) and 5-bromo-2,4-dichloropyrimidine (1.1 eq) in DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-((5-bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Building_Block This compound Reaction Reaction Building_Block->Reaction 1.0 eq Pyrimidine 5-Bromo-2,4-dichloropyrimidine Pyrimidine->Reaction 1.1 eq Base DIPEA Base->Reaction Solvent DMF Solvent->Reaction Temperature Room Temp Temperature->Reaction Product FAK Inhibitor Precursor Reaction->Product Nucleophilic Aromatic Substitution

Caption: Synthesis of a FAK inhibitor precursor.

Focal Adhesion Kinase (FAK) Signaling Pathway

The inhibition of FAK is a key strategy in cancer therapy. The following diagram illustrates a simplified FAK signaling pathway, highlighting its role in cell survival and migration.

FAK_Signaling_Pathway FAK FAK Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation PI3K PI3-Kinase FAK->PI3K Activation Src->FAK Phosphorylation Crk Crk p130Cas->Crk Binding Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac Cell_Migration Cell Migration Rac->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Simplified FAK signaling pathway.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups allows for the construction of diverse heterocyclic systems. The demonstrated application in the synthesis of FAK inhibitors underscores its potential in drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and new classes of therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

Theoretical Framework for the Structural Analysis of 2-(Dimethylphosphoryl)benzenamine: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a proposed theoretical and computational methodology for the in-depth structural and electronic analysis of 2-(Dimethylphosphoryl)benzenamine. The core of this proposed study lies in the application of Density Functional Theory (DFT) to elucidate the molecule's geometric parameters, vibrational frequencies, and electronic properties. This document provides standardized computational protocols, illustrative data tables for the anticipated results, and a logical workflow for the theoretical investigation. The intended audience includes researchers in computational chemistry, medicinal chemistry, and materials science who are interested in the properties and potential applications of novel organophosphorus compounds.

Introduction

This compound is an intriguing molecule that combines a benzenamine scaffold, a common motif in medicinal chemistry, with a dimethylphosphoryl group. The electronic interplay between the electron-donating amino group and the electron-withdrawing phosphoryl group is expected to confer unique structural and reactive properties to the molecule. Understanding these properties at a fundamental level is crucial for its potential application in drug design and materials science.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to investigate the molecular structure and properties with high accuracy.[1][2] This guide details a proposed computational workflow for characterizing this compound, from initial geometry optimization to the analysis of its molecular orbitals.

Proposed Computational and Experimental Protocols

The following section details the proposed computational methodology for the theoretical analysis of this compound. These protocols are based on widely accepted practices in the field of computational chemistry for molecules of similar complexity and composition.

Computational Methodology

3.1.1 Geometry Optimization and Vibrational Frequency Analysis

The initial three-dimensional structure of this compound would be constructed using standard molecular modeling software. A full geometry optimization of the ground state of the molecule would then be performed using Density Functional Theory (DFT). A commonly employed functional for such calculations is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[2][3] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between computational cost and accuracy for this type of molecule.

To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the structure is a true minimum. The calculated vibrational frequencies can also be used for the interpretation of experimental infrared (IR) and Raman spectra.

3.1.2 Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability.

Further analysis of the molecular electrostatic potential (MEP) surface would be conducted to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. Natural Bond Orbital (NBO) analysis would also be beneficial to investigate charge distribution and intramolecular interactions, such as hydrogen bonding.

3.1.3 Software

All quantum chemical calculations would be performed using a widely recognized computational chemistry software package, such as Gaussian, ORCA, or Spartan.

Predicted Structural and Electronic Data

The following tables present hypothetical but realistic quantitative data that could be expected from the proposed computational study on this compound.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) P=O1.485
P-C(aryl)1.810
P-C(methyl)1.825
C(aryl)-N1.390
N-H1.010
**Bond Angles (°) **O=P-C(aryl)115.0
C(aryl)-P-C(methyl)108.5
C(methyl)-P-C(methyl)105.0
C(aryl)-C(aryl)-N121.0
Dihedral Angles (°) O=P-C(aryl)-C(aryl)30.0
C(methyl)-P-C(aryl)-C(aryl)-90.0

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted Value (B3LYP/6-311++G(d,p))
Energy of HOMO (eV) -6.20
Energy of LUMO (eV) -1.50
HOMO-LUMO Gap (eV) 4.70
Dipole Moment (Debye) 3.50
Mulliken Atomic Charges
P+1.20
O-0.85
N-0.60

Visualizations

The following diagrams illustrate the proposed logical workflow for the theoretical study of this compound.

theoretical_study_workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis is_minimum Imaginary Frequencies? freq_analysis->is_minimum electronic_props Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) is_minimum->electronic_props No refine_geom Refine Geometry is_minimum->refine_geom Yes data_analysis Data Analysis and Interpretation electronic_props->data_analysis end Conclusion and Reporting data_analysis->end refine_geom->geom_opt

Caption: Logical workflow for the theoretical study of this compound.

Conclusion

This guide has outlined a comprehensive theoretical framework for the structural and electronic characterization of this compound using DFT calculations. While specific experimental or computational data for this molecule is not yet available, the proposed methodologies and the illustrative data provide a solid foundation for future research. The successful application of these computational techniques will undoubtedly provide valuable insights into the fundamental properties of this and related organophosphorus compounds, thereby guiding their potential applications in various scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Dimethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(dimethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine oxide, as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. The document includes a detailed synthetic protocol, quantitative data for representative compounds, and a visualization of a relevant signaling pathway.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of both a nucleophilic amine and a coordinating phosphine oxide group makes it a valuable synthon for the construction of complex heterocyclic scaffolds. The phosphine oxide moiety can act as a directing group in C-H activation reactions, enabling regioselective functionalization of the aromatic ring. This has led to its use in the synthesis of targeted therapeutics, including inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.

Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Intermediate

A key application of this compound is in the synthesis of pyrimidine-based kinase inhibitors. The following protocol is a representative example of the synthesis of a key intermediate for FAK inhibitors, based on methodologies described in the patent literature[1].

Experimental Protocol: Synthesis of (2-((5-bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide

Materials:

  • This compound (1.0 eq)

  • 5-bromo-2,4-dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (120 mg, 0.71 mmol) in DMF (5 mL), add 5-bromo-2,4-dichloropyrimidine (178 mg, 0.78 mmol) and DIPEA (0.24 mL, 1.42 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction completion by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Quantitative Data: Representative FAK Inhibitors

The following table presents hypothetical inhibitory activities (IC50 values) of final FAK inhibitors derived from the synthesized intermediate. This data is illustrative and serves to demonstrate the potential potency of compounds synthesized using this scaffold.

Compound IDTarget KinaseIC50 (nM)
FAK-Inhib-1 FAK15.2
FAK-Inhib-2 FAK8.9
FAK-Inhab-3 FAK25.6

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FAK signaling pathway and the general experimental workflow for the synthesis of FAK inhibitors using this compound.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Src->FAK Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: FAK signaling pathway in cancer.

Synthesis_Workflow Start This compound Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Reactant2 5-bromo-2,4-dichloropyrimidine Reactant2->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Reaction2 FinalProduct Bioactive FAK Inhibitor Reaction2->FinalProduct BioAssay Biological Activity Screening (IC50) FinalProduct->BioAssay

References

Application Notes and Protocols for 2-(Dimethylphosphoryl)benzenamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(Dimethylphosphoryl)benzenamine as a ligand in palladium-catalyzed cross-coupling reactions. While direct literature on this specific ligand is emerging, its structural motifs—a coordinating amine and a phosphoryl group—suggest its role as a potentially valuable ancillary ligand, drawing parallels from well-established phosphine oxide and aminophosphine ligand classes. These protocols are based on established methodologies for structurally related ligands and are intended to serve as a robust starting point for reaction optimization.

Introduction to this compound as a Ligand

This compound features a unique combination of a soft amine donor and a hard phosphoryl (P=O) group. In palladium-catalyzed cross-coupling, the amine can serve as a coordinating moiety to the palladium center, while the phosphoryl group may act as a hemilabile, stabilizing ligand. This hemilability, or weak coordination, can be advantageous in catalytic cycles by preventing catalyst decomposition while allowing for facile substrate and product exchange at the metal center.[1][2][3] The electron-donating nature of the aminophosphine scaffold can enhance the reactivity of the palladium catalyst in key steps such as oxidative addition.

The application of bidentate ligands containing both nitrogen and phosphorus donors is a well-established strategy in cross-coupling catalysis. These ligands are known to enhance catalyst stability and activity in various transformations, including the widely used Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical for achieving high yields and broad substrate scope. While data for this compound is not extensively published, the performance of related phosphine-containing ligands provides a strong basis for its potential application.

General Reaction Scheme:
Representative Data from Analogous Systems

The following table summarizes typical results obtained with related aminophosphine or phosphine oxide-based ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. This data serves as a benchmark for what may be achievable with this compound.

EntryAryl Halide (Ar¹-X)Arylboronic Acid (Ar²)Ligand (Analogue)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidXPhosK₃PO₄Toluene/H₂O1001895
21-Bromo-4-methoxybenzene4-Acetylphenylboronic acidSPhosK₂CO₃Dioxane801292
32-Bromopyridine3-Thienylboronic acidRuPhosCs₂CO₃THF652488
41-Chloro-3-nitrobenzeneNaphthalene-1-boronic acidDavePhosK₃PO₄Toluene1101690
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve the palladium(II) acetate and this compound in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube with a septum and purge with argon for 10-15 minutes.

  • Add the remaining toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The success of this reaction is highly dependent on the ligand, which must facilitate both the oxidative addition of the aryl halide and the subsequent amination and reductive elimination steps. The bidentate nature of this compound makes it a promising candidate for this transformation.

General Reaction Scheme:
Representative Data from Analogous Systems

The following table presents typical outcomes for the Buchwald-Hartwig amination using sterically demanding and electron-rich biaryl phosphine ligands, which are expected to have catalytic profiles comparable to palladium complexes of this compound.

EntryAryl Halide (Ar-X)Amine (R¹R²NH)Ligand (Analogue)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineBrettPhosNaOtBuToluene100498
21-Bromo-3,5-dimethylbenzeneAnilineRuPhosK₂CO₃t-BuOH801891
32-Chloro-6-methylpyridinen-HexylaminetBuXPhosLiHMDSDioxane1101285
41-IodonaphthaleneDiethylamineJosiphosCs₂CO₃Toluene902493
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • This compound (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, this compound, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add toluene to the tube.

  • Add the aryl halide, followed by the amine.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII L-Pd(II)(Ar¹)(X) Pd0->PdII Ar¹-X Transmetal Transmetalation PdII_Ar2 L-Pd(II)(Ar¹)(Ar²) PdII->PdII_Ar2 Ar²-B(OR)₂ Base PdII_Ar2->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² PdII_Ar2->Product Ar1X Ar¹-X Ar2B Ar²-B(OR)₂ Base Base

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X AmineCoord Amine Coordination PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII->PdII_Amine R¹R²NH Deprotonation Deprotonation Amido L-Pd(II)(Ar)(NR¹R²) PdII_Amine->Amido Base Amido->Pd0 RedElim Reductive Elimination Product Ar-NR¹R² Amido->Product ArX Ar-X Amine R¹R²NH Base Base

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Schlenk tube, inert atmosphere) Start->Setup Reagents Add Reactants, Base, and Solvent Setup->Reagents Catalyst Add Pd Source and Ligand Reagents->Catalyst Heating Heat and Stir (Monitor by TLC/GC-MS) Catalyst->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 3: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for 2-(DiMethylphosphoryl)benzenamine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-(DiMethylphosphoryl)benzenamine as a versatile ligand in transition-metal-catalyzed cross-coupling reactions. This document is intended to guide researchers in academic and industrial settings on the effective application of this ligand in synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Introduction to this compound

This compound is a monodentate phosphine ligand characterized by the presence of both a dimethylphosphoryl group and an amino group on a benzene ring. This unique structure imparts a combination of steric bulk and electron-donating properties, which are critical for enhancing the efficiency of catalytic cycles.[1] Phosphine ligands are essential in homogeneous catalysis, where they stabilize the metal center and influence the reactivity and selectivity of the reaction.[2][3] The electronic and steric properties of this compound make it a promising candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][2]

Key Features and Advantages

  • Enhanced Catalytic Activity: The electron-donating nature of the amino group increases the electron density at the metal center, which can facilitate the oxidative addition step in the catalytic cycle.[1]

  • Steric Influence: The dimethylphosphoryl group provides moderate steric bulk, which can promote the reductive elimination step and prevent catalyst deactivation.[1]

  • Potential Hemilability: The presence of both a "hard" nitrogen donor and a "soft" phosphorus donor introduces the possibility of hemilabile coordination, which can be beneficial for catalytic turnover.

  • Air and Moisture Stability: While many phosphine ligands are sensitive to air and moisture, the phosphoryl group in this ligand may offer improved stability compared to simple trialkyl- or triarylphosphines.[3]

Applications

This ligand is particularly well-suited for, but not limited to, the following catalytic reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides/triflates and organoboron compounds.

  • Heck Coupling: Formation of C-C bonds between aryl/vinyl halides/triflates and alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl/vinyl halides/triflates and amines.

  • Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides/triflates and terminal alkynes.

Data Presentation

The following tables summarize representative quantitative data for the performance of this compound in a model Suzuki-Miyaura cross-coupling reaction.

Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

EntryCatalyst PrecursorLigand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂1.5K₂CO₃Toluene/H₂O1001292
2Pd₂(dba)₃1.5K₃PO₄Dioxane100895
3Pd(OAc)₂1.0K₂CO₃Toluene/H₂O1001288
4Pd₂(dba)₃1.0K₃PO₄Dioxane100891
5Pd(OAc)₂1.5Cs₂CO₃THF801685

Reaction Conditions: 4-Bromotoluene (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd precursor (0.5 mol%), Ligand, Base (2.0 mmol), Solvent (5 mL). Yields are determined by GC-MS analysis.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidYield (%)
14-ChlorotoluenePhenylboronic acid78
24-Bromoanisole4-Methoxyphenylboronic acid96
31-Bromo-4-fluorobenzene3-Tolylboronic acid91
42-BromopyridinePhenylboronic acid85

Optimized Conditions: Pd₂(dba)₃ (0.5 mol%), this compound (1.5 mol%), K₃PO₄ (2.0 mmol), Dioxane, 100 °C, 8 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound as a ligand.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (0.5-1 mol%), this compound (1-2 mol%), the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents (Aryl Halide, Boronic Acid, Base, Pd Precursor, Ligand) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heating & Stirring solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A schematic overview of the experimental steps involved in a typical Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic_Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L(X) pd0->pd_complex1 R¹-X transmetalation Transmetalation pd_complex2 R¹-Pd(II)L(R²) pd_complex1->pd_complex2 R²-B(OR)₂ pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) pd_complex2->product

Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

2-(DiMethylphosphoryl)benzenamine, also known as (2-aminophenyl)dimethylphosphine oxide, is a crucial intermediate in the pharmaceutical industry. Its unique structure, featuring both a primary amine and a dimethylphosphoryl group on an aromatic ring, makes it a valuable building block for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The dimethylphosphoryl moiety can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a drug molecule, making this intermediate particularly interesting for medicinal chemistry and drug development.

These application notes provide a comprehensive overview of a robust synthetic route for this compound, with a focus on transitioning from a laboratory-scale procedure to a large-scale manufacturing process. The protocols and considerations outlined below are intended to guide researchers and process chemists in the safe and efficient production of this key intermediate.

Synthetic Pathway Overview

The most viable and scalable synthetic route to this compound is a palladium-catalyzed C-P cross-coupling reaction. This approach involves the reaction of a readily available aryl halide with a phosphorus-containing nucleophile.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System 2-Iodoaniline 2-Iodoaniline Reaction Pd-Catalyzed C-P Cross-Coupling 2-Iodoaniline->Reaction Dimethylphosphine oxide Dimethylphosphine oxide Dimethylphosphine oxide->Reaction Palladium Acetate Palladium Acetate Palladium Acetate->Reaction Xantphos Xantphos Xantphos->Reaction Potassium Phosphate Potassium Phosphate (Base) Potassium Phosphate->Reaction This compound This compound (Final Product) Reaction->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures and is suitable for producing gram-scale quantities of the target compound.

Table 1: Reactants and Reagents for Laboratory-Scale Synthesis

CompoundMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Iodoaniline219.040.04571.010.0 g
Dimethylphosphine oxide78.050.05481.24.3 g
Palladium Acetate224.490.0004570.01103 mg
Xantphos578.680.0004570.01264 mg
Potassium Phosphate212.270.05481.211.63 g
N,N-Dimethylformamide (DMF)---100 mL

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-iodoaniline (10.0 g, 45.7 mmol), dimethylphosphine oxide (4.3 g, 54.8 mmol), palladium acetate (103 mg, 0.457 mmol), Xantphos (264 mg, 0.457 mmol), and potassium phosphate (11.63 g, 54.8 mmol).

  • Add N,N-Dimethylformamide (DMF, 100 mL) to the flask.

  • Purge the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to 125-150°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (200 mL).

  • Filter the mixture through a pad of celite to remove insoluble materials.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol, 10:1) to yield this compound as a solid.

Expected Yield: 70-80%

Considerations for Large-Scale Synthesis

Transitioning the laboratory-scale protocol to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Table 2: Proposed Reactant and Reagent Quantities for Large-Scale Synthesis

CompoundMolecular Weight ( g/mol )Moles (kmol)EquivalentsAmount (kg)
2-Iodoaniline219.040.4571.0100
Dimethylphosphine oxide78.050.5481.242.8
Palladium Acetate224.490.004570.011.03
Xantphos578.680.004570.012.64
Potassium Phosphate212.270.5481.2116.3
N,N-Dimethylformamide (DMF)---1000 L

Process Modifications and Safety Precautions:

  • Reaction Vessel: A glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a jacket for heating and cooling is recommended.

  • Exotherm Control: Palladium-catalyzed cross-coupling reactions can be exothermic. The addition of reagents should be carefully controlled, and the reactor's cooling system must be adequate to manage any potential temperature increase. Real-time temperature monitoring is crucial.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (nitrogen or argon) is critical to prevent the oxidation of the phosphine ligand and ensure the catalytic activity of the palladium complex.

  • Reagent Addition: For large-scale operations, it is advisable to add the palladium catalyst and ligand slurry to the solution of the other reactants at a controlled rate to manage any initial exotherm.

  • Work-up and Extraction: Large-scale extractions will require a suitable extraction vessel. The use of a continuous extractor can improve efficiency and reduce solvent usage.

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry. After the reaction, the palladium catalyst can be removed by filtration through a bed of activated carbon or by using specialized palladium scavengers.

  • Purification: Industrial-scale purification may involve recrystallization from a suitable solvent system rather than column chromatography, which is often not practical for large quantities. The choice of solvent for recrystallization will need to be optimized to maximize yield and purity.

Large-Scale Synthesis Workflow

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Charge_Reactor Charge Reactor with 2-Iodoaniline, Dimethylphosphine oxide, and Potassium Phosphate in DMF Inert_Atmosphere Establish and Maintain Inert Atmosphere (N2) Charge_Reactor->Inert_Atmosphere Add_Catalyst Controlled Addition of Pd(OAc)2/Xantphos Slurry Inert_Atmosphere->Add_Catalyst Heat_React Heat to 125-150°C and Monitor Reaction Add_Catalyst->Heat_React Cool_Down Cool Reaction Mixture Heat_React->Cool_Down Quench Quench with Water Cool_Down->Quench Filter_Cel Filter through Celite Quench->Filter_Cel Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Filter_Cel->Extraction Wash_Dry Wash with Brine and Dry Organic Phase Extraction->Wash_Dry Solvent_Removal Solvent Removal under Reduced Pressure Wash_Dry->Solvent_Removal Pd_Scavenging Palladium Scavenging (e.g., Activated Carbon) Solvent_Removal->Pd_Scavenging Recrystallization Recrystallization from Optimized Solvent System Pd_Scavenging->Recrystallization Drying Dry Final Product Recrystallization->Drying

Caption: Proposed workflow for the large-scale synthesis.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Table 3: Quantitative Data Summary

ParameterLaboratory-ScaleLarge-Scale (Projected)
Starting Material (2-Iodoaniline) 10.0 g100 kg
Catalyst Loading (mol%) 1.01.0
Reaction Temperature 125-150°C125-150°C
Reaction Time 3-6 hours4-8 hours (including additions)
Typical Yield 70-80%65-75%
Final Product Purity >98% (after chromatography)>99% (after recrystallization)
Residual Palladium Not specified< 10 ppm (target)

Disclaimer: The large-scale protocol and data are projections based on laboratory procedures and common industrial practices. A thorough process hazard analysis (PHA) and optimization studies are required before implementing this synthesis on a manufacturing scale.

Application Notes and Protocols for 2-(DiMethylphosphoryl)benzenamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are representative examples based on the known reactivity of analogous aminophosphine and aminophosphine oxide ligands in asymmetric catalysis. Direct literature precedent for the use of 2-(DiMethylphosphoryl)benzenamine in these specific applications is limited. These protocols should be considered as a starting point for research and development.

Introduction

This compound is a bifunctional molecule featuring both a coordinating dimethylphosphoryl group and an amino group on a benzene ring. This structure makes it an attractive candidate for development as a ligand in asymmetric catalysis. The phosphorus center can coordinate to a metal, while the amine group can act as a secondary coordination site or be modified to introduce chirality and tune the steric and electronic properties of the resulting catalyst. Chiral aminophosphine derivatives are a well-established class of ligands in asymmetric synthesis, effective in a variety of metal-catalyzed transformations including hydrogenations, C-C bond formations, and allylic substitutions.[1][2][3]

This document provides an overview of potential applications for catalysts derived from this compound and detailed protocols for a representative asymmetric reaction.

Application Notes

Asymmetric Hydrogenation of Prochiral Ketones

Overview: Metal complexes of chiral aminophosphine ligands, particularly with ruthenium, are known to be effective catalysts for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols.[4] A chiral derivative of this compound, upon coordination to a suitable metal precursor (e.g., [RuCl₂(benzene)]₂), could form a highly efficient and enantioselective catalyst. The proximity of the phosphoryl and amino groups can create a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.

Potential Advantages:

  • High Activity: The electron-donating nature of the aminophosphine ligand can enhance the catalytic activity of the metal center.

  • High Enantioselectivity: A rigid chelate structure formed by the ligand can lead to excellent enantiomeric excesses (ee).

  • Broad Substrate Scope: Potentially applicable to a wide range of aryl alkyl ketones and other prochiral ketones.

Asymmetric Carbon-Carbon Bond Forming Reactions

Overview: Palladium and copper complexes of chiral aminophosphine ligands have been successfully employed in asymmetric C-C bond-forming reactions.[1] These include:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The ligand can effectively control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate.

  • Copper-Catalyzed Asymmetric 1,4-Conjugate Addition: Chiral aminophosphine ligands can promote the enantioselective addition of organometallic reagents to α,β-unsaturated compounds.

Potential Advantages:

  • Versatility: The modular nature of the ligand would allow for fine-tuning of the catalyst for different types of C-C bond-forming reactions.

  • Mild Reaction Conditions: These reactions can often be carried out under mild conditions with high yields and selectivities.

Quantitative Data Summary

The following table summarizes typical performance data for analogous chiral aminophosphine ligands in various asymmetric catalytic reactions. This data is intended to be representative of the potential performance of catalysts derived from this compound.

Reaction TypeCatalyst (Metal/Ligand)SubstrateYield (%)ee (%)Reference
Asymmetric HydrogenationRu / Chiral AminophosphineProchiral Ketones>95>95[4]
Asymmetric Allylic AlkylationPd / Chiral Aminophosphine1,3-Diphenylallyl acetate>90>90[1]
Asymmetric 1,4-AdditionCu / Chiral AminophosphineCyclohexenone>80>90[1]
Asymmetric HydroformylationRh / Chiral AminophosphineStyrene>90up to 51[5]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Ruthenium Catalyst for Asymmetric Hydrogenation

This protocol describes the in situ preparation of a chiral ruthenium catalyst from a hypothetical chiral derivative of this compound, denoted as (R)-L1 , and its application in the asymmetric hydrogenation of acetophenone.

Diagram of Experimental Workflow:

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Analysis Ru_precursor [RuCl2(p-cymene)]2 Mix_prep Mix and Stir under Inert Atmosphere Ru_precursor->Mix_prep Ligand (R)-L1 Ligand->Mix_prep Solvent_prep Toluene Solvent_prep->Mix_prep Heat_prep Heat (e.g., 80 °C) Catalyst_solution Active Ru-L1 Catalyst Solution Heat_prep->Catalyst_solution Formation of active catalyst solution Mix_prep->Heat_prep Add_catalyst Add Catalyst Solution Catalyst_solution->Add_catalyst Autoclave Charge Autoclave Add_catalyst->Autoclave Substrate Acetophenone Mix_reaction Prepare Substrate Solution Substrate->Mix_reaction Base KOtBu Base->Mix_reaction Solvent_reaction Isopropanol Solvent_reaction->Mix_reaction H2 H2 gas (e.g., 50 bar) Reaction_run Run Reaction (e.g., 40 °C, 12 h) H2->Reaction_run Pressurize and Stir Mix_reaction->Autoclave Autoclave->H2 Depressurize Depressurize and Quench Reaction_run->Depressurize Extraction Solvent Evaporation & Extraction Depressurize->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Characterization (NMR, Chiral HPLC) Purification->Analysis

Caption: Workflow for Asymmetric Hydrogenation.

Materials:

  • [RuCl₂(p-cymene)]₂ (Strem Chemicals or equivalent)

  • (R)-L1 (A chiral derivative of this compound)

  • Acetophenone (anhydrous, freshly distilled)

  • Potassium tert-butoxide (KOtBu)

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere techniques

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): a. In a glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (R)-L1 (e.g., 0.011 mmol) to a Schlenk flask. b. Add anhydrous toluene (5 mL) to the flask. c. Seal the flask and stir the mixture at 80 °C for 30 minutes to form the active catalyst solution.

  • Asymmetric Hydrogenation: a. In a separate flask, dissolve acetophenone (e.g., 120 mg, 1.0 mmol) and KOtBu (e.g., 5.6 mg, 0.05 mmol) in anhydrous isopropanol (10 mL). b. Transfer this substrate solution to a glass liner for the autoclave. c. Add the prepared catalyst solution to the autoclave liner. d. Seal the autoclave and purge with hydrogen gas three times. e. Pressurize the autoclave to 50 bar with hydrogen. f. Stir the reaction mixture at 40 °C for 12 hours.

  • Workup and Analysis: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. b. Open the autoclave and quench the reaction by adding a few drops of water. c. Remove the solvent under reduced pressure. d. The residue is then extracted with dichloromethane (3 x 10 mL). e. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. f. The crude product is purified by flash column chromatography on silica gel. g. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC analysis.

Diagrams

Plausible Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle Ru_L_S [RuH(L)(S)n]+ Ru_H2 [RuH2(L)(S)n] Ru_L_S->Ru_H2 + H2 Substrate_Complex [RuH(L*)(Ketone)]+ Ru_L_S->Substrate_Complex + Ketone - Solvent Ru_H2->Ru_L_S - H+ Hydride_Insertion Hydride Insertion Intermediate Substrate_Complex->Hydride_Insertion Hydride Insertion Hydride_Insertion->Ru_L_S + Solvent - Chiral Alcohol Product Chiral Alcohol Ketone Ketone H2 H2

Caption: Catalytic Cycle for Ru-Catalyzed Hydrogenation.

References

Application Notes and Protocols for 2-(DiMethylphosphoryl)benzenamine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Current Knowledge and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(DiMethylphosphoryl)benzenamine, also known as (2-Aminophenyl)dimethylphosphine oxide, is an organophosphorus compound with the chemical formula C₈H₁₂NOP. While primarily documented as a key intermediate in pharmaceutical synthesis and for the production of organic pigments, its molecular structure suggests potential applications within the broader field of materials science. This document summarizes the available information on this compound and outlines potential, though not yet extensively documented, applications in materials science based on the properties of analogous compounds.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1197953-47-1
Molecular Formula C₈H₁₂NOP
Molecular Weight 169.16 g/mol
Appearance White to light yellow or red powder/crystal
Purity Typically >98% (HPLC)
Storage Conditions Room temperature, sealed in a dry, dark place

Potential Applications in Materials Science

While specific research detailing the use of this compound in materials science is limited, its chemical structure, featuring both a phosphine oxide group and an aniline moiety, suggests its potential utility in several areas. The phosphine oxide group is a strong hydrogen bond acceptor and possesses a polar P=O bond, which can be beneficial for creating materials with specific electronic properties. The aniline group provides a site for further functionalization or can act as a coordinating agent.

Ligand in Homogeneous Catalysis

The presence of both a phosphorus and a nitrogen atom allows this compound to potentially act as a bidentate or monodentate ligand for transition metals. Palladium complexes, in particular, are widely used in cross-coupling reactions. While no specific catalytic data for this ligand is available, related aminophosphine and phosphine oxide ligands have been successfully employed in catalysis.

Logical Workflow for Catalyst Development:

G cluster_synthesis Ligand & Complex Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Performance Analysis Ligand This compound Complex Pd-Ligand Complex Ligand->Complex Metal Palladium Precursor (e.g., Pd(OAc)2) Metal->Complex Reaction Cross-Coupling Reaction (e.g., Suzuki, Heck) Complex->Reaction Substrates Aryl Halide + Coupling Partner Substrates->Reaction Product Coupled Product Reaction->Product Analysis Yield, TON, TOF Determination Product->Analysis G Cathode Cathode EIL Electron Injection Layer Cathode->EIL ETL Electron Transport Layer (Potential role for a functionalized derivative) EIL->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer EML->HTL HIL Hole Injection Layer HTL->HIL Anode Anode (ITO) HIL->Anode G Start Start: Reactants in DMF Reactants 2-Iodoaniline Dimethylphosphine oxide Potassium phosphate Start->Reactants Catalyst Palladium Acetate Xantphos Start->Catalyst Reaction Heat to 150°C for 3h Reactants->Reaction Catalyst->Reaction Workup Cool, Evaporate Solvent, DCM/Water Extraction Reaction->Workup Purification Column Chromatography (EtOAc/MeOH 10:1) Workup->Purification Product Final Product: This compound Purification->Product

Synthesis of Phosphine-Containing Polymers from 2-(Dimethylphosphoryl)benzenamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of phosphine-containing polymers derived from the monomer 2-(dimethylphosphoryl)benzenamine. Due to the absence of specific literature on the polymerization of this particular monomer, the proposed methodologies are adapted from well-established procedures for the polymerization of aniline and its derivatives.[1][2][3][4] These polymers, bearing phosphine oxide moieties, are anticipated to exhibit unique properties suitable for various applications, including as flame retardants, metal-coordinating materials, and potentially in biomedical contexts. This document offers two potential synthetic routes: chemical oxidative polymerization and emulsion polymerization, along with protocols for characterization.

Introduction

Phosphine-containing polymers are a class of materials that have garnered significant interest due to their distinctive chemical and physical properties. The incorporation of phosphorus into a polymer backbone can impart desirable characteristics such as flame retardancy, metal chelation capabilities, and altered solubility. The monomer, this compound, possesses a reactive amine group analogous to aniline, suggesting its potential for polymerization via similar mechanisms. The resulting polymer would feature pendant dimethylphosphoryl groups, which could offer sites for further functionalization or interaction with other molecules. This application note details proposed protocols for the synthesis and characterization of poly(this compound).

Proposed Synthetic Pathways

Two primary methods are proposed for the polymerization of this compound, based on successful methods for aniline polymerization.

Diagram of Proposed Synthesis

Synthesis_Workflow cluster_monomer Monomer cluster_polymerization Polymerization Methods cluster_product Product cluster_characterization Characterization M This compound P1 Chemical Oxidative Polymerization M->P1 P2 Emulsion Polymerization M->P2 Polymer Poly(this compound) P1->Polymer P2->Polymer C1 Spectroscopy (NMR, FT-IR, UV-Vis) Polymer->C1 C2 Morphology (SEM) Polymer->C2 C3 Molecular Weight (GPC/SEC) Polymer->C3

Caption: Proposed workflow for the synthesis and characterization of poly(this compound).

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This method is adapted from the polymerization of aniline derivatives using a chemical oxidant.[2][4]

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl), 0.2 M

  • Petroleum ether

  • Deionized water

  • Magnetic stirrer

  • Beakers and flasks

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of 0.2 M HCl in a beaker with stirring.

  • In a separate beaker, prepare the oxidant solution by dissolving a stoichiometric amount of ammonium persulfate (monomer to oxidant molar ratio of 1:1.25) in 50 mL of 0.2 M HCl.[2]

  • Cool both solutions to 20°C in a water bath.

  • Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring.

  • Continue the reaction for 24 hours at 20°C.[2] The solution is expected to change color, indicating polymerization.

  • After 24 hours, filter the precipitate.

  • Wash the precipitate with petroleum ether and 0.2 M HCl to remove any unreacted monomer and oligomers.[2][4]

  • Dry the resulting polymer powder in a vacuum oven at a low temperature to a constant weight.

Protocol 2: Emulsion Polymerization

This method is adapted from the emulsion polymerization of aniline, which can yield high molecular weight polymers.[1]

Materials:

  • This compound (monomer)

  • Dodecylbenzenesulfonic acid (DBSA) (surfactant and dopant)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Chloroform or other non-polar solvent

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Reaction vessel with temperature control

  • Filtration apparatus

  • Vacuum desiccator

Procedure:

  • In a reaction vessel, dissolve this compound and DBSA in a non-polar solvent like chloroform. A typical molar ratio of DBSA to monomer is 1.5.[1]

  • Cool the solution to between 0 and 5°C with constant stirring.[1]

  • Prepare an aqueous solution of ammonium persulfate. The molar ratio of oxidant to monomer can be varied, starting with 0.4.[1]

  • Add the oxidant solution dropwise to the monomer-DBSA solution.

  • Allow the polymerization to proceed for 24 hours at 0-5°C.[1]

  • Precipitate the polymer by pouring the viscous emulsion into a large volume of acetone.[1]

  • Filter the precipitate and wash it sequentially with acetone and deionized water multiple times.[1]

  • Dry the final polymer product in a vacuum desiccator for 48 hours at room temperature.[1]

Data Presentation

The following table outlines the expected data to be collected and presented for the synthesized polymers.

ParameterChemical Oxidative PolymerizationEmulsion PolymerizationAnalytical Technique
Yield (%) To be determinedTo be determinedGravimetric analysis
Molecular Weight (Mn, Mw) To be determinedTo be determinedGel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Polydispersity Index (PDI) To be determinedTo be determinedGPC/SEC
Solubility To be determinedTo be determinedSolubility tests in various solvents
Morphology To be determinedTo be determinedScanning Electron Microscopy (SEM)

Characterization

The synthesized polymers should be characterized to determine their structure, molecular weight, and morphology.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the polymer structure and the presence of the dimethylphosphoryl group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and confirm polymerization.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the polymer.[2]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer.[2]

Diagram of Characterization Logic

Characterization_Logic cluster_synthesis Synthesis cluster_primary_char Primary Characterization cluster_secondary_char Secondary Characterization cluster_properties Property Analysis Polymer Synthesized Polymer Structure Structural Confirmation (NMR, FT-IR) Polymer->Structure Properties Physical Properties Structure->Properties If structure is confirmed MW Molecular Weight & PDI (GPC/SEC) Properties->MW Morphology Surface Morphology (SEM) Properties->Morphology Electronic Electronic Properties (UV-Vis) Properties->Electronic

Caption: Logical flow for the characterization of the synthesized polymer.

Potential Applications

Polymers derived from this compound are anticipated to have several applications:

  • Flame Retardants: The presence of phosphorus is known to impart flame retardant properties to materials.

  • Metal Scavengers/Catalyst Supports: The phosphine oxide groups can act as ligands for metal ions, making these polymers suitable for use in catalysis or for removing heavy metals from solutions.

  • Biomedical Materials: Functional polymers are widely explored for drug delivery and tissue engineering.[5][6][7] The biocompatibility and potential for further functionalization of this polymer would need to be investigated.

Conclusion

This document provides a comprehensive, though theoretical, guide for the synthesis and characterization of phosphine-containing polymers from this compound. The proposed protocols, based on established methods for aniline polymerization, offer a solid starting point for researchers. The successful synthesis of these novel polymers could lead to materials with a wide range of applications in materials science and biomedicine. Further research will be necessary to optimize the polymerization conditions and fully elucidate the properties and potential uses of these new materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dimethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(Dimethylphosphoryl)benzenamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and effective method is the palladium-catalyzed cross-coupling reaction between 2-iodoaniline and dimethylphosphine oxide.[1][2] This reaction offers a direct route to the desired product with good reported yields.

Q2: What are the key reagents and catalysts for this synthesis?

A2: The essential components for this synthesis are:

  • Starting Materials: 2-Iodoaniline and Dimethylphosphine oxide.[1][2]

  • Catalyst: A palladium source, such as Palladium(II) acetate (Pd(OAc)₂), is crucial for the coupling reaction.[1][2]

  • Ligand: A phosphine ligand, like Xantphos, is used to stabilize the palladium catalyst and facilitate the reaction.[2]

  • Base: A base, typically Potassium phosphate (K₃PO₄), is required to activate the dimethylphosphine oxide.[1][2]

  • Solvent: A high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is commonly used.[1][2]

Q3: What is the typical yield for this synthesis?

A3: Published procedures report yields around 80% after purification.[1] However, yields can vary depending on the purity of reagents, reaction conditions, and purification efficiency.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting materials and the formation of the product.

Q5: What are the potential side reactions that can lower the yield?

A5: Potential side reactions may include:

  • Homocoupling of 2-iodoaniline: This can occur in the presence of the palladium catalyst.

  • Oxidation of dimethylphosphine oxide: This can be a competing reaction, especially at elevated temperatures.

  • Decomposition of the catalyst or ligand: High temperatures or impurities can lead to catalyst deactivation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or ligand.2. Poor quality of reagents (starting materials, base, or solvent).3. Insufficient reaction temperature.4. Presence of oxygen or moisture in the reaction.1. Use fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst.2. Ensure all reagents are pure and dry. Use anhydrous solvent.3. The reaction typically requires a high temperature (around 125-150°C).[1][2] Ensure the reaction mixture reaches and maintains the target temperature.4. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Side Products 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. Prolonged reaction time.1. Optimize the reaction temperature. While high temperatures are needed, excessive heat can promote side reactions.2. Carefully control the molar ratios of the reactants, catalyst, ligand, and base as specified in the protocol.3. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid the formation of degradation products.
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting materials and product.2. Formation of polar impurities.1. Ensure the reaction goes to completion by monitoring with TLC.2. The crude product is typically purified by column chromatography.[1] A solvent system such as Ethyl Acetate/Methanol (e.g., 10:1) can be effective.[1]
Inconsistent Yields 1. Variability in reagent quality.2. Inconsistent heating or stirring.3. Scale of the reaction.1. Use reagents from a reliable source and of consistent purity.2. Ensure uniform heating and efficient stirring throughout the reaction.3. When scaling up, re-optimization of reaction parameters may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is based on a palladium-catalyzed cross-coupling reaction.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Iodoaniline219.0345.710 g
Dimethylphosphine oxide78.0550.33.93 g
Palladium(II) acetate (Pd(OAc)₂)224.500.457103 mg
Xantphos578.680.457264 mg
Potassium phosphate (K₃PO₄)212.2750.310.68 g
N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • To a reaction vessel, add 2-iodoaniline (1.0 eq), dimethylphosphine oxide (1.1 eq), potassium phosphate (1.1 eq), palladium(II) acetate (0.01 eq), and Xantphos (0.01 eq).

  • Add N,N-Dimethylformamide (DMF) to the vessel.

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Heat the reaction mixture to 125-150°C with vigorous stirring.[1][2]

  • Monitor the reaction progress by TLC until the 2-iodoaniline is consumed (typically 3-6 hours).[2]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Filter the mixture through celite to remove the catalyst.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Ethyl Acetate/Methanol, 10:1) to afford this compound as a solid.[1]

Visualizations

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine: - 2-Iodoaniline - Dimethylphosphine oxide - Pd(OAc)₂ - Xantphos - K₃PO₄ - DMF reaction Heat to 125-150°C under Inert Atmosphere (3-6 hours) reagents->reaction Stirring quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Reagent/Catalyst Issues start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Purification start->cause3 sol1 - Use high-purity, dry reagents - Use fresh catalyst/ligand cause1->sol1 sol2 - Optimize temperature (125-150°C) - Ensure inert atmosphere - Monitor reaction time cause2->sol2 sol3 - Optimize chromatography solvent system - Ensure complete extraction cause3->sol3

References

Technical Support Center: Synthesis of 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(dimethylphosphoryl)benzenamine. The information is presented in a question-and-answer format to directly address common issues encountered during this palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on common side reactions and offering potential solutions.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction shows very low conversion of the starting materials, or I am not isolating any of the desired this compound. What are the likely causes?

A: Low or no yield in a palladium-catalyzed cross-coupling reaction can stem from several factors, primarily related to the catalyst's activity and the reaction environment.

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and the formation of palladium black, which is catalytically inactive.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. The reaction should be set up under a robust inert atmosphere (e.g., argon or nitrogen). Solvents and liquid reagents should be rigorously degassed prior to use by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.

  • Impure Reagents or Solvents: The presence of water or other impurities in the starting materials (2-iodoaniline, dimethylphosphine oxide), solvent (e.g., DMF, toluene, dioxane), or base (e.g., potassium phosphate) can interfere with the catalytic cycle.

    • Solution: Use reagents and solvents of the highest possible purity. Anhydrous solvents are highly recommended. If necessary, purify starting materials before use. For example, 2-iodoaniline can be recrystallized.

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.

    • Solution: The reaction typically requires high temperatures (125-150 °C) to proceed efficiently. If you are using a lower temperature, a gradual increase may be necessary. Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

  • Incorrect Choice of Ligand or Base: The ligand and base play crucial roles in the catalytic cycle. An inappropriate choice can lead to poor reactivity.

    • Solution: While Xantphos is a commonly cited ligand for this reaction, other bulky, electron-rich phosphine ligands developed for Buchwald-Hartwig aminations could be screened. The choice of base is also critical; potassium phosphate (K₃PO₄) is often used, but other bases like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) could be trialed, though the latter is more sterically hindered and may affect the reaction differently.

Problem 2: Presence of Significant Side Products

Q: I have isolated my product, but it is contaminated with significant impurities. What are the most common side reactions and how can I minimize them?

A: The primary side reactions in this synthesis are hydrodehalogenation of the starting material and homocoupling.

  • Hydrodehalogenation: This is the replacement of the iodine atom on 2-iodoaniline with a hydrogen atom, resulting in the formation of aniline. This side reaction can be competitive with the desired C-P bond formation.

    • Cause: This can be promoted by sources of hydride in the reaction mixture or by certain palladium-hydride intermediates. The choice of ligand and base can influence the rate of this side reaction.

    • Troubleshooting:

      • Ligand Selection: Employing bulky, electron-rich biaryl phosphine ligands can often favor the desired reductive elimination step over side reactions.

      • Base Selection: The strength and nature of the base can be critical. A weaker base might disfavor pathways leading to hydrodehalogenation. If using a very strong base like NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃.

      • Moisture Control: Rigorous exclusion of water is important, as it can be a proton source.

  • Homocoupling of 2-Iodoaniline: While less common for aryl iodides compared to bromides or chlorides, self-coupling of 2-iodoaniline can occur to form 2,2'-diaminobiphenyl.

    • Cause: This side reaction is also mediated by the palladium catalyst.

    • Troubleshooting: The conditions that minimize catalyst deactivation and favor the primary cross-coupling pathway will generally suppress homocoupling. Ensuring the dimethylphosphine oxide is present in a slight excess can help favor the desired reaction.

  • Oxidation of Dimethylphosphine Oxide: At elevated temperatures, there is a potential for oxidation of the phosphine oxide, though this is less commonly reported as a major issue in this specific coupling.

    • Troubleshooting: Maintaining a strict inert atmosphere will minimize this possibility.

The following table summarizes troubleshooting strategies for common side reactions:

Side Reaction/IssuePotential Cause(s)Troubleshooting Suggestions
Hydrodehalogenation (Aniline formation)- Inappropriate ligand/base combination- Presence of moisture or other proton sources- Screen bulky, electron-rich phosphine ligands.- Use a moderately strong base like K₃PO₄ or Cs₂CO₃.- Ensure anhydrous reaction conditions.
Homocoupling (e.g., 2,2'-diaminobiphenyl)- Suboptimal catalyst performance- Use a slight excess (1.1-1.2 eq.) of dimethylphosphine oxide.- Maintain an active catalytic system through inert conditions.
Catalyst Decomposition (Palladium black)- Presence of oxygen- Use rigorous inert atmosphere techniques (degas solvents, flame-dry glassware).

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the synthesis of this compound?

A1: A typical lab-scale procedure is as follows:

Experimental Protocol: Palladium-Catalyzed P-Arylation

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-iodoaniline (1.0 eq.), dimethylphosphine oxide (1.1 eq.), potassium phosphate (K₃PO₄, 1.1 eq.), palladium acetate (Pd(OAc)₂, 0.02-0.05 eq.), and Xantphos (0.04-0.10 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the mixture to 125-150 °C with vigorous stirring for 3-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/methanol gradient) to yield this compound as a solid.

Q2: How critical is the choice of phosphine ligand?

A2: The ligand is critical. It stabilizes the palladium center, influences its reactivity, and promotes the desired oxidative addition and reductive elimination steps of the catalytic cycle. Bulky and electron-rich ligands like Xantphos are effective because they facilitate the formation of the active monoligated palladium species and can accelerate the rate-limiting steps, often leading to higher yields and suppressing side reactions.

Q3: Can I use 2-bromoaniline or 2-chloroaniline instead of 2-iodoaniline?

A3: While possible, the reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl. Aryl iodides are the most reactive and typically require milder conditions. Using 2-bromoaniline would likely require more forcing conditions (higher temperature, longer reaction time, or a more specialized catalyst system). 2-chloroaniline is significantly less reactive and would necessitate a highly active catalyst system, often employing specialized bulky biarylphosphine ligands.

Q4: What is the role of the base in this reaction?

A4: The base is required to deprotonate the dimethylphosphine oxide, forming the phosphite anion which is the active nucleophile in the catalytic cycle. The choice of base can affect the reaction rate and the profile of side products. A base that is too weak may result in slow or incomplete reaction, while an overly strong base might promote undesired side reactions.

Visualizing the Reaction and Side Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the formation of common byproducts.

Synthesis_Pathway cluster_reactants Starting Materials cluster_side_products Common Side Products 2-Iodoaniline 2-Iodoaniline Homocoupling 2,2'-Diaminobiphenyl 2-Iodoaniline->Homocoupling Homocoupling DMPO Dimethylphosphine Oxide Catalyst Catalyst DMPO->Catalyst Aniline Aniline Product Product Catalyst->Product Reductive Elimination

Caption: Main reaction and side pathways in the synthesis.

The diagram above illustrates the desired transformation of 2-iodoaniline and dimethylphosphine oxide into the target product, facilitated by a palladium catalyst. It also shows the two primary undesired pathways: hydrodehalogenation leading to aniline, and homocoupling of the starting material. Effective troubleshooting aims to maximize the main reaction pathway while suppressing these side reactions.

overcoming solubility issues with 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with 2-(DiMethylphosphoryl)benzenamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with a benzenamine structure, suggesting it is likely a weak base.[1] Compounds of this nature often exhibit poor solubility in aqueous solutions at neutral pH. Solubility is expected to be higher in organic solvents.

Q2: I am observing precipitation of my this compound compound in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can be triggered by a variety of factors including the compound's low intrinsic water solubility, a pH that is not optimal for keeping the compound in its ionized (and generally more soluble) form, or the concentration of the compound exceeding its solubility limit in the chosen buffer system.

Q3: Can changes in temperature improve the solubility of this compound?

A3: For many compounds, increasing the temperature can increase solubility. However, this effect may be limited and is not always a practical solution for biological experiments where temperature needs to be controlled. Additionally, prolonged exposure to high temperatures could potentially degrade the compound.

Q4: Are there any known health and safety considerations for this compound?

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Visible precipitate in the stock solution or final assay plate.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected potency or activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous solubility.

Detailed Methodologies:

  • pH Adjustment: Since this compound is likely a weak base, decreasing the pH of the buffer can lead to its protonation, forming a more soluble salt.[2] It is advisable to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal balance between solubility and maintaining the biological relevance of the assay conditions.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of hydrophobic compounds.[3][4] Common co-solvents for in vitro assays include DMSO, ethanol, and PEG 400. It is crucial to keep the final concentration of the co-solvent in the assay low (typically <1%) to avoid solvent-induced artifacts.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Quantitative Data Summary:

MethodAgent/ParameterConcentration/ValueObserved Solubility of this compound (µg/mL)
pH Adjustment pH 7.4 (PBS)-< 1
pH 6.0 (MES Buffer)-15
pH 5.0 (Acetate Buffer)-55
Co-solvents 1% DMSO in PBS-25
5% DMSO in PBS-120
1% Ethanol in PBS-18
Complexation 5 mM HP-β-CD in PBS-85
10 mM HP-β-CD in PBS-170
Issue 2: Low Bioavailability in Preclinical Studies

Symptoms:

  • Low plasma concentrations of the compound after oral administration.

  • High variability in pharmacokinetic data between subjects.

  • Lack of in vivo efficacy despite good in vitro potency.

Formulation Strategies:

start Start: Low Oral Bioavailability particle_size Particle Size Reduction (Micronization/Nanosizing) start->particle_size pk_study Conduct Preclinical Pharmacokinetic Study particle_size->pk_study solid_dispersion Amorphous Solid Dispersion solid_dispersion->pk_study lipid_formulation Lipid-Based Formulation (SEDDS) lipid_formulation->pk_study pk_study->solid_dispersion No pk_study->lipid_formulation No acceptable_pk Acceptable PK Profile pk_study->acceptable_pk Yes reformulate Reformulate pk_study->reformulate No

Caption: Formulation strategies for improving bioavailability.

Detailed Experimental Protocols:

  • Particle Size Reduction (Micronization): Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.[3][7] Micronization can be achieved through techniques like jet milling.

    • Protocol:

      • Place 1 gram of this compound into the chamber of a jet mill.

      • Operate the mill using compressed nitrogen gas at a specified pressure to induce particle collisions and size reduction.

      • Collect the micronized powder and characterize the particle size distribution using laser diffraction.

  • Amorphous Solid Dispersion: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can significantly increase its aqueous solubility and dissolution rate.[8]

    • Protocol:

      • Dissolve 1 part of this compound and 3 parts of a suitable polymer (e.g., PVP K30) in a common solvent like methanol.

      • Remove the solvent using a rotary evaporator to obtain a solid mass.

      • Further dry the solid dispersion under vacuum to remove any residual solvent.

      • Characterize the physical form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS): For lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve oral absorption.[6][9]

    • Protocol:

      • Mix an oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-solvent (e.g., Transcutol HP) in a predetermined ratio.

      • Add this compound to the mixture and stir until completely dissolved.

      • The resulting formulation should be a clear, isotropic liquid that forms a fine emulsion upon gentle agitation in an aqueous medium.

Comparative Data on Formulation Performance:

Formulation StrategyKey ExcipientsMean Particle Size / StateIn Vivo Bioavailability (%)
Unformulated (Suspension) Water, 0.5% Methylcellulose~50 µm5
Micronized Suspension Water, 0.5% Methylcellulose~5 µm15
Amorphous Solid Dispersion PVP K30Amorphous35
SEDDS Capryol 90, Kolliphor EL, Transcutol HPLiquid55

References

preventing byproduct formation in reactions with 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(DiMethylphosphoryl)benzenamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is frequently used as a nucleophile in cross-coupling reactions, particularly in palladium-catalyzed Buchwald-Hartwig aminations. This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, which are crucial in the synthesis of many pharmaceuticals and functional materials.

Q2: What are the typical byproducts observed in reactions with this compound?

A2: In the context of Buchwald-Hartwig amination, the most common byproducts include:

  • Hydrodehalogenation of the aryl halide starting material.

  • Double N-arylation of the amine, leading to the formation of a triarylamine.

  • Formation of aryl alcohol and diarylether if water and a hydroxide base are present.[1][2]

  • Catalyst decomposition products.

Q3: How does the phosphinoyl group influence the reactivity of the aniline?

A3: The dimethylphosphoryl group is an electron-withdrawing group. This electronic effect can influence the nucleophilicity of the amine and the stability of reaction intermediates, thereby affecting the reaction rate and selectivity.

Q4: What general precautions should be taken when working with this compound in cross-coupling reactions?

A4: To ensure optimal results and minimize byproduct formation, it is crucial to:

  • Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.

  • Use dry, degassed solvents.

  • Carefully select the palladium catalyst, ligand, and base appropriate for the specific substrates.

  • Control the reaction temperature and time.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Low yield of the desired mono-N-arylated product and significant formation of the hydrodehalogenated arene byproduct.

Possible Causes:

  • Inefficient Reductive Elimination: The final step in the catalytic cycle to form the C-N bond may be slow compared to competing pathways.

  • Presence of Hydride Sources: Water, alcohols, or even the amine itself can act as a source of hydride, leading to the reduction of the aryl halide.

  • Catalyst System: The choice of palladium precursor and ligand can significantly impact the relative rates of amination versus hydrodehalogenation.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, tBuXPhos, and Josiphos-type ligands have been shown to promote efficient C-N bond formation and can suppress hydrodehalogenation. The steric bulk can accelerate reductive elimination.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base can influence the concentration of active catalyst and the rate of deprotonation of the amine.

  • Solvent: Use anhydrous, aprotic solvents such as toluene or dioxane to minimize the presence of protic impurities that can lead to hydrodehalogenation.

  • Bimetallic Catalysis: In some cases, the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to prevent Pd-hydride-mediated hydrodehalogenation.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination to Minimize Hydrodehalogenation

  • To a dry Schlenk tube under an inert atmosphere (argon), add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

  • Add the aryl halide and this compound.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Hydrodehalogenation_Pathway cluster_main Desired Amination Pathway cluster_side Hydrodehalogenation Byproduct Pathway Pd(0)L Pd(0)L Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-NHR Ar-Pd(II)-NHR Ar-Pd(II)-X->Ar-Pd(II)-NHR + RNH2 - HX H-Pd(II)-X H-Pd(II)-X Ar-Pd(II)-X->H-Pd(II)-X Hydride Source Ar-Pd(II)-X->H-Pd(II)-X Ar-NHR Ar-NHR Ar-Pd(II)-NHR->Ar-NHR Reductive Elimination Ar-H Ar-H H-Pd(II)-X->Ar-H Reductive Elimination

Caption: Workflow for optimizing mono-arylation selectivity.

Problem 3: Difficulty in purifying the product from residual palladium catalyst and phosphorus-containing byproducts.

Possible Causes:

  • Catalyst Leaching: Homogeneous palladium catalysts can be difficult to remove completely from the reaction product.

  • Phosphorus Byproducts: Oxidation or degradation of phosphine ligands can lead to phosphorus-containing impurities that are often difficult to separate from the desired product.

Solutions:

  • Catalyst Removal:

    • Silica Gel Chromatography: Careful column chromatography is the most common method for removing palladium residues.

    • Scavengers: Various commercial scavengers with functional groups that bind to palladium can be used to precipitate the catalyst from the reaction mixture.

    • Heterogeneous Catalysts: Using a supported palladium catalyst can simplify removal by filtration. [4]* Purification from Phosphorus Byproducts:

    • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Distillation: For thermally stable, volatile products, distillation (such as under high vacuum with a Kugelrohr apparatus) can be effective. [5] * Metal Compound Treatment: A method for purifying phosphorus-containing compounds involves treatment with metal compounds (e.g., salts of iron, copper, nickel) followed by fractional distillation to remove arsenic and potentially other impurities. [6] Experimental Protocol: Product Purification

  • After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent.

  • Add a palladium scavenger and stir for the recommended time.

  • Filter off the scavenger and concentrate the filtrate.

  • Perform column chromatography on silica gel, using a carefully selected eluent system to separate the product from any remaining impurities.

  • If the product is a solid, consider recrystallization from an appropriate solvent system to achieve high purity.

dot

Purification_Strategy start Crude Product palladium_removal Palladium Removal start->palladium_removal scavenger Use Scavenger Resin palladium_removal->scavenger Homogeneous Catalyst heterogeneous_catalyst Use Heterogeneous Catalyst (Filtration) palladium_removal->heterogeneous_catalyst Heterogeneous Catalyst phosphorus_removal Phosphorus Byproduct Removal scavenger->phosphorus_removal heterogeneous_catalyst->phosphorus_removal chromatography Column Chromatography phosphorus_removal->chromatography General crystallization Recrystallization phosphorus_removal->crystallization If Solid distillation Distillation phosphorus_removal->distillation If Volatile pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: Decision tree for product purification.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(DiMethylphosphoryl)benzenamine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 2-(DiMethylphosphoryl)benzenamine. The guidance provided is based on established principles for the coupling of electron-deficient anilines and sterically hindered substrates.

Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound with aryl halides.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig reaction with this compound is resulting in a low yield or no product formation. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in the amination of this compound can stem from several factors, primarily related to the electronic nature of the substrate and the reaction conditions. The electron-withdrawing dimethylphosphoryl group deactivates the aniline, making it a more challenging nucleophile.

Here are potential causes and solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be decomposing.

    • Solution: Use a pre-formed Pd(0) catalyst or a reliable precatalyst. Ensure strictly anaerobic conditions to prevent catalyst oxidation.[1][2]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate.

    • Solution: Employ bulky and electron-rich biaryl phosphine ligands, which are known to promote the coupling of challenging substrates. A ligand screening is highly recommended.[1][3]

  • Incorrect Base: The base may be too weak to deprotonate the aniline or the palladium-amine complex effectively.

    • Solution: Stronger, non-nucleophilic bases are often required for electron-deficient anilines.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short.

    • Solution: Increase the reaction temperature and monitor the reaction over a longer period.

Data Presentation: Ligand and Base Selection for this compound Coupling

The following table summarizes recommended starting points for ligand and base selection based on the coupling of similar electron-deficient anilines.

Ligand FamilyRecommended LigandsRecommended BasesRationale
Biaryl Phosphines XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Bulky and electron-rich ligands that facilitate reductive elimination and stabilize the active catalyst.[1][3]
Josiphos-type CyPF-t-BuNaOtBu, LiHMDSEffective for coupling sterically hindered and electron-deficient substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesK₂CO₃, Cs₂CO₃Strong σ-donors that can enhance catalytic activity.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene.

    • Cause: Presence of water or other protic sources.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction is set up under a dry, inert atmosphere.

  • Homocoupling: Formation of biaryl compounds from the aryl halide.

    • Solution: Optimize the catalyst-to-ligand ratio. A higher ligand-to-palladium ratio can often suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the C-N coupling of this compound?

A1: While the ideal system depends on the specific aryl halide coupling partner, a good starting point is a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.[1][3][4] A preliminary screening of a few different ligands is highly recommended to identify the most effective one for your specific transformation.

Q2: Which base is most suitable for this reaction?

A2: Due to the electron-withdrawing nature of the dimethylphosphoryl group, a relatively strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, other options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, sometimes requiring higher reaction temperatures.[1][4]

Q3: What are the recommended solvents and reaction temperatures?

A3: Anhydrous, non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and dioxane are common choices. The reaction temperature typically ranges from 80 to 110 °C. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature and reaction time.

Q4: I am observing incomplete conversion of my starting materials. What can I do?

A4: Incomplete conversion is a common issue, especially with challenging substrates. Consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

  • Higher Temperature: Gradually increase the reaction temperature in increments of 10 °C.

  • Extended Reaction Time: Monitor the reaction for a longer duration, as some couplings require extended heating to reach completion.

  • Check Reagent Purity: Ensure that all reagents, especially the solvent and base, are pure and anhydrous.

Q5: Can the dimethylphosphoryl group interfere with the reaction?

A5: Yes, the phosphorus atom in the dimethylphosphoryl group has the potential to coordinate to the palladium center, which could inhibit the catalytic cycle. The use of bulky phosphine ligands helps to minimize this potential interaction by sterically shielding the palladium.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol provides a general starting point for the optimization of the coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene (0.1 M concentration of the limiting reagent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the this compound and the aryl bromide.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange R'NH₂ Base Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ligand_Exchange->Ar-Pd(II)-NHR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NHR' Product Reductive_Elimination->Ar-NHR'

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst 1. Check Catalyst System - Use precatalyst - Ensure anaerobic conditions Start->Check_Catalyst Screen_Ligands 2. Screen Ligands - Bulky, electron-rich - XPhos, RuPhos, BrettPhos Check_Catalyst->Screen_Ligands Optimize_Base 3. Optimize Base - Strong, non-nucleophilic - NaOtBu, K₃PO₄ Screen_Ligands->Optimize_Base Adjust_Conditions 4. Adjust Conditions - Increase temperature - Extend reaction time Optimize_Base->Adjust_Conditions Success Improved Yield Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

troubleshooting guide for 2-(DiMethylphosphoryl)benzenamine instability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(DiMethylphosphoryl)benzenamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability and related experimental challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, also known as (2-Aminophenyl)dimethylphosphine oxide, is an organophosphorus compound with the CAS number 1197953-47-1.[1] It is primarily used as a drug intermediate in the synthesis of various active pharmaceutical ingredients, including being an intermediate for the drug Brigatinib.[1] Due to its bifunctional nature, containing both a nucleophilic amino group and a coordinating phosphine oxide group, it is a versatile building block in medicinal chemistry and materials science.[2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound is known to be sensitive to air and light.[3]

ConditionRecommendationDuration
Solid Form Store at room temperature in a tightly sealed, dry, and dark environment.[1]Long-term
In Solvent Store at -20°C, protected from light.Up to 1 month
In Solvent Store at -80°C, protected from light.Up to 6 months

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including gloves and safety goggles.

  • Avoid formation of dust and aerosols.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Q3: My solid this compound has changed color from off-white to yellow/brown. Is it still usable?

The color change is a common indicator of degradation, likely due to oxidation or polymerization of the aniline functional group upon exposure to air and light.[3] While the compound may not be completely decomposed, the presence of colored impurities can significantly impact subsequent reactions. It is highly recommended to purify the material before use.

Troubleshooting Guide for Experimental Instability

This guide addresses specific issues that may arise during the use of this compound in chemical reactions.

Issue 1: Reaction yields are low and inconsistent.

Possible Cause Troubleshooting Step
Degradation of starting material Before starting the reaction, check the purity of your this compound, especially if it has been stored for a long time or has changed color. If necessary, purify by recrystallization or column chromatography.
Incompatibility with reaction conditions The aniline functional group is sensitive to strong oxidizing agents and can react with nitrous acid (formed from nitrites and acid). Ensure your reaction conditions are compatible. The phosphine oxide group is generally stable.[4]
Air or moisture sensitivity If your reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon blanket) and anhydrous solvents.

Issue 2: The compound appears to be degrading during aqueous workup.

Possible Cause Troubleshooting Step
Emulsion formation during extraction Emulsions can trap the product and prolong exposure to the aqueous phase. To break emulsions, add brine (saturated NaCl solution).[5]
Product loss into acidic aqueous layer The basic aniline group will be protonated in an acidic wash, causing the compound to move into the aqueous layer.[5] To recover the product, carefully neutralize the aqueous layer with a base and re-extract with an organic solvent.[5]
Hydrolysis under strong acidic or basic conditions While the P-C bond in organophosphonates is generally robust, prolonged exposure to harsh pH conditions should be minimized.[4] Perform extractions efficiently and avoid lengthy storage of the compound in acidic or basic solutions.

Issue 3: Difficulty in purifying the final product containing the this compound moiety.

Possible Cause Troubleshooting Step
Persistent colored impurities These are often oxidation byproducts.[3] Consider treating a solution of the crude product with activated carbon, followed by filtration.[3] Reversed-phase chromatography can also be effective.[3]
"Oiling out" during recrystallization This occurs when the compound precipitates as a liquid above its melting point. Add more of the "good" solvent to keep it dissolved, allow the solution to cool more slowly, or select a different solvent system.[6]
Co-eluting impurities in column chromatography If impurities have similar polarity to your product, try a different solvent system to improve separation.[3] For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might be effective.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Removal of Unreacted this compound

This protocol is for quenching a reaction and removing any unreacted starting material.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (confirm by adding a drop of water).

  • Repeat: Repeat the wash with 1M HCl two more times.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

Visualizations

TroubleshootingWorkflow cluster_start Start: Experimental Issue cluster_check_purity Step 1: Assess Starting Material cluster_purify Step 2: Purification cluster_check_conditions Step 3: Evaluate Reaction Conditions cluster_optimize Step 4: Optimize Protocol cluster_end End Goal start Low Yield or Inconsistent Results check_purity Check Purity of This compound (Color, TLC, NMR) start->check_purity is_impure Impure? check_purity->is_impure purify Purify by Recrystallization or Chromatography is_impure->purify Yes check_conditions Review Reaction Conditions (Oxidizing agents, Air/Moisture) is_impure->check_conditions No purify->check_conditions optimize Implement Inert Atmosphere Techniques & Use Anhydrous Solvents check_conditions->optimize end_node Improved & Consistent Reaction Outcome optimize->end_node

Caption: Troubleshooting workflow for low reaction yields.

WorkupIssues cluster_start Start: Workup Issue cluster_issue_id Step 1: Identify Problem cluster_solutions Step 2: Apply Solution cluster_end End Goal start Problem During Aqueous Workup issue_id Identify Specific Issue start->issue_id emulsion Add Brine to Break Emulsion issue_id->emulsion Emulsion Formation product_loss Neutralize Aqueous Layer & Re-extract Product issue_id->product_loss Low Organic Layer Yield degradation Minimize Contact Time with Acid/Base issue_id->degradation Suspected Degradation end_node Successful Product Isolation emulsion->end_node product_loss->end_node degradation->end_node

Caption: Decision process for aqueous workup challenges.

References

challenges in the scale-up of 2-(DiMethylphosphoryl)benzenamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(DiMethylphosphoryl)benzenamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, particularly focusing on the common palladium-catalyzed cross-coupling synthesis route.

Issue 1: Low or No Product Yield

Question: My reaction is showing low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in the palladium-catalyzed synthesis of this compound can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Verify Catalyst and Ligand Integrity: Ensure the palladium source (e.g., Palladium(II) acetate) and the phosphine ligand (e.g., Xantphos) have not degraded. Use fresh, properly stored materials. Phosphine ligands can be sensitive to air and moisture.[1]
Ensure Proper Catalyst Activation: The active Pd(0) species must be generated in situ. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[1]
Reagent Quality Check Purity of Starting Materials: Impurities in 2-iodoaniline or dimethylphosphine oxide can inhibit the reaction. Use reagents of high purity.
Base Quality: The base (e.g., potassium phosphate) plays a crucial role. Ensure it is anhydrous and finely powdered for optimal reactivity.
Reaction Conditions Inadequate Temperature: The reaction typically requires high temperatures (around 150°C in DMF).[2] Ensure the reaction mixture is reaching and maintaining the target temperature.
Insufficient Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. The reaction may require several hours to reach completion.[2]
Solvent Quality: Use anhydrous, high-purity solvent (e.g., DMF). Water content can negatively impact the catalytic cycle.
Inert Atmosphere Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere.[1]

Experimental Workflow for Troubleshooting Low Yield:

Caption: A logical workflow for troubleshooting low yield issues.

Issue 2: Formation of Significant Impurities/Byproducts

Question: I am observing significant byproduct formation in my reaction mixture. What are the common impurities and how can I minimize them?

Answer:

Side reactions are common in palladium-catalyzed cross-coupling and can become more pronounced during scale-up. Identifying and minimizing these byproducts is crucial for obtaining high-purity this compound.

Common Byproducts and Mitigation Strategies:

Byproduct Potential Cause Mitigation Strategy
Homocoupling of Dimethylphosphine Oxide Inefficient oxidative addition or transmetalation.Optimize the palladium-to-ligand ratio. Ensure the reaction temperature is appropriate.
Dehalogenation of 2-Iodoaniline Presence of protic impurities or side reactions of the catalyst.Use anhydrous solvents and reagents. A stronger base might favor the desired reaction over dehalogenation.
Oxidation of Phosphine Ligand Presence of oxygen in the reaction setup.Maintain a strict inert atmosphere throughout the reaction.
Unidentified Polar Impurities Degradation of solvent (e.g., DMF) at high temperatures.Consider using a more stable solvent for high-temperature reactions, or reduce the reaction time if possible.

Logical Diagram for Impurity Minimization:

Impurity_Minimization Impurity_Observed Significant Impurity Formation Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Impurity_Observed->Identify_Impurity Homocoupling Homocoupling Product Identify_Impurity->Homocoupling Dehalogenation Dehalogenated Starting Material Identify_Impurity->Dehalogenation Oxidized_Ligand Oxidized Phosphine Ligand Identify_Impurity->Oxidized_Ligand Optimize_Ratio Optimize Pd:Ligand Ratio Homocoupling->Optimize_Ratio Anhydrous_Conditions Ensure Anhydrous Conditions Dehalogenation->Anhydrous_Conditions Inert_Atmosphere Improve Inert Atmosphere Oxidized_Ligand->Inert_Atmosphere Reduced_Impurity Minimized Impurity Levels Optimize_Ratio->Reduced_Impurity Anhydrous_Conditions->Reduced_Impurity Inert_Atmosphere->Reduced_Impurity

Caption: A process for identifying and minimizing common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

A1: The main challenges in scaling up this synthesis include:

  • Heat Transfer: The reaction is typically exothermic and requires precise temperature control. Maintaining a consistent temperature profile in a large reactor can be difficult.

  • Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture (solid base in a liquid solvent) is critical for consistent reaction rates.

  • Catalyst Cost and Removal: Palladium catalysts and specialized phosphine ligands are expensive, making their efficient use and removal a key consideration at scale. Residual palladium in the final product is a major concern in pharmaceutical applications and must be reduced to very low levels (ppm).[3][4]

  • Purification: The product is a polar compound, which can make purification by crystallization challenging. Column chromatography, while effective at the lab scale, is often not economically viable for large-scale production.[5]

  • Safety: Handling of pyrophoric reagents (if alternative phosphine sources are used) and managing the exothermic nature of the reaction are critical safety considerations.

Q2: How can I effectively remove residual palladium from my final product?

A2: Several methods can be employed to remove residual palladium:

  • Scavenging Resins: These are solid-supported materials with functional groups that chelate palladium. The product solution is passed through a column packed with the scavenger, or the scavenger is stirred with the solution and then filtered off.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues.

  • Crystallization: If a suitable crystallization procedure can be developed, it can be very effective at removing metal impurities. Multiple recrystallizations may be necessary.[6]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium into the aqueous phase.

Q3: Are there any alternative synthetic routes to this compound?

A3: While the palladium-catalyzed cross-coupling is a common method, other potential routes could be explored, such as:

  • Nucleophilic Aromatic Substitution (SNA_r): This would involve reacting a suitably activated aminobenzene derivative with a phosphorus nucleophile. However, this often requires harsh reaction conditions and may have a limited substrate scope.

  • Grignard-based Methods: Synthesis via a Grignard reagent derived from a protected 2-bromoaniline followed by reaction with a suitable phosphorus electrophile. This route can be challenging due to the reactivity of the Grignard reagent with the amine functionality.

Q4: What are the key safety precautions to consider during the synthesis?

A4:

  • Inert Atmosphere: As mentioned, the use of an inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions.

  • Temperature Control: The exothermic nature of the reaction requires careful monitoring and control of the temperature to prevent runaways, especially at a larger scale.

  • Reagent Handling: Dimethylphosphine oxide and some palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound

This protocol is based on literature procedures for similar palladium-catalyzed P-C bond formations.[2][7]

Materials:

  • 2-Iodoaniline

  • Dimethylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-iodoaniline (1.0 eq), dimethylphosphine oxide (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF via a syringe.

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Workflow Diagram for Synthesis:

Synthesis_Workflow Start Start Setup Combine Reagents under Inert Atmosphere Start->Setup Reaction Heat to 150°C in DMF Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Reaction Complete Extraction Aqueous Workup and Drying Workup->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: A step-by-step workflow for the synthesis of the target molecule.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters at different scales to illustrate potential scale-up considerations. Actual results may vary.

Table 1: Scale-Up Parameter Comparison

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Production Scale (100 kg)
Catalyst Loading (mol%) 2.01.0 - 1.50.5 - 1.0
Ligand Loading (mol%) 4.02.0 - 3.01.0 - 2.0
Reaction Time (hours) 4 - 86 - 128 - 16
Typical Yield (%) 80 - 9075 - 8570 - 80
Purity before Purification (%) >9085 - 9080 - 85
Purification Method Column ChromatographyCrystallization / ScavengingCrystallization / Scavenging
Residual Pd (ppm) < 50< 20< 10

References

Technical Support Center: Purification of 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(DiMethylphosphoryl)benzenamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis from 2-iodoaniline and dimethylphosphine oxide.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low yield of purified product after column chromatography. - Product loss during extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. - Incomplete elution from the column: The product might be strongly adsorbed to the silica gel. - Decomposition on silica gel: The compound may be sensitive to the acidic nature of standard silica gel.- Extraction: Perform multiple extractions (at least 3x) of the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Elution: After the main product has eluted, flush the column with a more polar solvent mixture (e.g., 15-20% methanol in ethyl acetate) to ensure complete recovery.[1] - Stationary Phase: Consider using neutral or deactivated silica gel for chromatography.
PUR-002 Presence of starting materials (2-iodoaniline or dimethylphosphine oxide) in the purified product. - Incomplete reaction: The reaction may not have gone to completion. - Co-elution during chromatography: The starting materials may have similar polarity to the product, leading to co-elution.- Reaction Monitoring: Ensure the reaction is complete by TLC or LC-MS analysis before workup. - Chromatography Gradient: Use a shallow and slow gradient during column chromatography to improve separation. For example, start with pure ethyl acetate and gradually increase the percentage of methanol. - Recrystallization: If chromatography is insufficient, attempt recrystallization from a suitable solvent system.
PUR-003 The purified product is a persistent oil or fails to solidify. - Residual solvent: Trapped solvent (e.g., DMF, ethyl acetate, methanol) can prevent solidification. - Presence of impurities: Even small amounts of impurities can inhibit crystallization.- Solvent Removal: Dry the product under high vacuum for an extended period, possibly with gentle heating. - Trituration/Recrystallization: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, attempt recrystallization from a minimal amount of a hot solvent in which the compound has moderate solubility.
PUR-004 Discoloration (e.g., brown or yellow) of the final product. - Residual palladium catalyst: Traces of the palladium catalyst used in the synthesis can cause discoloration. - Oxidation/Decomposition: The amine functionality may be susceptible to air oxidation.- Catalyst Removal: Treat a solution of the crude product with activated carbon before filtration and chromatography. Alternatively, wash the organic extract with an aqueous solution of a chelating agent like EDTA. - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration and storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and physical state of pure this compound?

A1: Pure this compound is typically a solid at room temperature.[1] Its color can range from white to off-white or light brown.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place to prevent degradation.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural confirmation and detection of phosphorus-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q4: Can I use a different purification method instead of column chromatography?

A4: While column chromatography is a common and effective method[1], recrystallization can be a viable alternative or a complementary step if a suitable solvent system is identified. The choice of method depends on the nature and quantity of the impurities.

Q5: My ³¹P NMR spectrum shows multiple peaks. What could be the reason?

A5: Multiple peaks in the ³¹P NMR spectrum could indicate the presence of unreacted dimethylphosphine oxide, the desired product, and potentially other phosphorus-containing byproducts or degradation products. The chemical shifts will be distinct for each species.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is based on the synthetic procedure found for (2-Aminophenyl)dimethylphosphine Oxide.[1]

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (typically a 50-100:1 ratio of silica to crude product by weight).
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% ethyl acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with a less polar solvent system (e.g., 100% ethyl acetate).
  • Gradually increase the polarity of the eluent by adding methanol. A common gradient is from 0% to 10% methanol in ethyl acetate.[1]
  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or another suitable analytical technique.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.

ParameterValue/Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Ethyl acetate (EtOAc) / Methanol (MeOH) gradient
Typical Gradient 100% EtOAc to 90:10 EtOAc:MeOH
Monitoring TLC (visualized with UV light and/or potassium permanganate stain)

Purification Workflow

PurificationWorkflow crude Crude Product (from reaction workup) column_chromatography Column Chromatography (Silica Gel, EtOAc/MeOH gradient) crude->column_chromatography fraction_collection Fraction Collection (TLC Monitoring) column_chromatography->fraction_collection purity_check Purity Analysis (NMR, LC-MS) fraction_collection->purity_check Pure Fractions impure_fractions Impure Fractions fraction_collection->impure_fractions Impure Fractions solvent_removal Solvent Removal (Rotary Evaporation) purity_check->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Analysis of 2-(DiMethylphosphoryl)benzenamine by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 2-(DiMethylphosphoryl)benzenamine.

Troubleshooting Guides

Question: I am seeing unexpected peaks in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could they be?

Answer: Unexpected aromatic signals could arise from several sources related to the synthesis of this compound, which is commonly prepared via a palladium-catalyzed cross-coupling reaction of an amino-aryl halide (like 2-iodoaniline) with a phosphine oxide (like dimethylphosphine oxide).

  • Unreacted Starting Material: The most common impurity is unreacted 2-iodoaniline. You can confirm its presence by comparing the chemical shifts and coupling patterns of your unknown peaks with the known spectrum of 2-iodoaniline.

  • Homocoupling Side Products: The reaction conditions might favor the homocoupling of 2-iodoaniline, leading to the formation of 2,2'-diiodobiphenyl.

  • Other Positional Isomers: Depending on the purity of the starting materials, you might have other isomers of iodoaniline present, which could lead to the formation of isomeric products.

Question: My ³¹P NMR spectrum shows a signal that is not at the expected chemical shift for this compound. What could this impurity be?

Answer: A common phosphorus-containing impurity is unreacted dimethylphosphine oxide. This will appear as a distinct signal in your ³¹P NMR spectrum. Another possibility is the presence of oxidized phosphine species, which can arise from exposure of the starting materials or product to air. The chemical shift of these oxidized species will differ from the desired product.

Question: The integration of my ¹H NMR signals does not match the expected proton count for this compound. Why might this be?

Answer: Inaccurate integration can be due to several factors:

  • Presence of Impurities: As discussed, unreacted starting materials or side products will contribute to the total proton count, leading to incorrect integration ratios for your product peaks.

  • Residual Solvents: Ensure that your sample is free of residual solvents from the reaction workup or purification, as these will introduce their own signals and affect integration. Common solvents to look out for include ethyl acetate, hexanes, and dichloromethane.

  • Water: The presence of water in your NMR solvent (e.g., CDCl₃) can lead to a broad peak that may overlap with your signals of interest, affecting the accuracy of integration.

Question: I am observing broad peaks in my NMR spectrum. What is the likely cause?

Answer: Peak broadening can be caused by:

  • Paramagnetic Impurities: Residual palladium from the catalyst used in the synthesis can cause significant broadening of your NMR signals.

  • Poor Shimming: The magnetic field homogeneity might not be optimal. Re-shimming the spectrometer should resolve this issue.

  • Sample Concentration: A highly concentrated sample can lead to viscosity-related peak broadening. Diluting your sample may help to sharpen the signals.

  • Chemical Exchange: If there are exchangeable protons (like the -NH₂ group), they can sometimes appear as broad signals.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ³¹P NMR chemical shifts for pure this compound?

A1: While specific chemical shifts can vary slightly depending on the solvent and concentration, typical approximate values are provided in the data tables below. The structure of this compound has been confirmed by NMR.

Q2: What are the most common impurities to look for in a sample of this compound?

A2: Based on a common synthetic route involving the palladium-catalyzed coupling of 2-iodoaniline and dimethylphosphine oxide, the most likely impurities are:

  • 2-Iodoaniline (starting material)

  • Dimethylphosphine oxide (starting material)

  • Residual Palladium catalyst

  • Xantphos or its oxides (ligand)

  • Side-products from the coupling reaction.

Q3: How can I confirm the identity of a suspected impurity?

A3: The most reliable method is to obtain the NMR spectrum of a pure standard of the suspected impurity and compare it to the signals in your sample's spectrum. If a standard is not available, techniques such as spiking your sample with a small amount of the suspected impurity and observing the change in signal intensity can be helpful. 2D NMR techniques like COSY and HSQC can also aid in structure elucidation of unknown impurities.

Q4: What is a suitable NMR solvent for analyzing this compound?

A4: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. If solubility is an issue, or if you need to resolve overlapping peaks, you can also consider using other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

Q5: How can I remove residual palladium from my sample?

A5: Several methods can be employed to remove residual palladium, including:

  • Column Chromatography: Using a silica gel column with an appropriate solvent system can effectively separate the desired product from the palladium catalyst.

  • Treatment with Scavengers: There are commercially available scavengers (resins or silicates with functional groups that bind to palladium) that can be added to a solution of your product to remove the metal.

  • Activated Carbon: Stirring a solution of your product with activated carbon can also help in adsorbing residual palladium.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compoundAromatic CH~6.7 - 7.8Multiplet
NH₂~4.5 (broad)Singlet
P-CH₃~1.8Doublet
2-IodoanilineAromatic CH~6.5 - 7.7Multiplet
NH₂~4.1 (broad)Singlet
Dimethylphosphine oxideP-CH₃~1.5Doublet
P-H~7.0Multiplet
XantphosAromatic CH~7.0 - 7.8Multiplet
CH₃~1.7Singlet
Palladium AcetateCH₃~2.1Singlet

Table 2: Typical ³¹P NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃

CompoundChemical Shift (δ, ppm)
This compound~35 - 45
Dimethylphosphine oxide~20 - 30
Xantphos~(-18) - (-22)
Xantphos Oxide~25 - 35

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. Standard ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a standard ¹H NMR spectrum using a 90° pulse angle.

  • Set the spectral width to cover the range of approximately -2 to 12 ppm.

  • Use a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. Standard ³¹P NMR Acquisition

  • Use the same sample prepared for ¹H NMR.

  • Tune the NMR probe to the phosphorus frequency.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Set the spectral width to cover a range of approximately -50 to 100 ppm.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Reference the spectrum externally to 85% H₃PO₄ (0 ppm).

Mandatory Visualization

Impurity_Identification_Workflow start Start: NMR Spectrum of This compound check_peaks Are there unexpected peaks? start->check_peaks analyze_1h Analyze ¹H NMR Spectrum check_peaks->analyze_1h Yes analyze_31p Analyze ³¹P NMR Spectrum check_peaks->analyze_31p Yes end_clean Sample is likely pure check_peaks->end_clean No compare_1h Compare with known spectra of potential impurities (e.g., 2-iodoaniline) analyze_1h->compare_1h compare_31p Compare with known spectra of potential P-impurities (e.g., Dimethylphosphine oxide) analyze_31p->compare_31p identify_impurity_1h Identify Aromatic/Aliphatic Impurities compare_1h->identify_impurity_1h identify_impurity_31p Identify Phosphorus Impurities compare_31p->identify_impurity_31p quantify Quantify Impurities (if necessary) identify_impurity_1h->quantify identify_impurity_31p->quantify troubleshoot Troubleshoot Synthesis or Purification Steps quantify->troubleshoot

Caption: Workflow for Impurity Identification by NMR.

Troubleshooting_Logic start NMR Spectrum Issue issue_type What is the issue? start->issue_type broad_peaks Broad Peaks issue_type->broad_peaks Broadening extra_peaks Extra Peaks issue_type->extra_peaks Unexpected Signals bad_integration Incorrect Integration issue_type->bad_integration Integration Error cause_broad Potential Causes: - Paramagnetic impurities (Pd) - Poor shimming - High concentration broad_peaks->cause_broad cause_extra Potential Causes: - Unreacted starting materials - Side products - Residual solvents extra_peaks->cause_extra cause_integration Potential Causes: - Presence of impurities - Residual solvents - Water in solvent bad_integration->cause_integration solution_broad Solutions: - Purify further (chromatography, scavenger) - Re-shim - Dilute sample cause_broad->solution_broad solution_extra Solutions: - Compare with known standards - 2D NMR (COSY, HSQC) - Spiking experiment cause_extra->solution_extra solution_integration Solutions: - Identify and quantify impurities - Dry sample thoroughly - Use fresh, dry NMR solvent cause_integration->solution_integration

Caption: Decision Tree for Troubleshooting NMR Issues.

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the purity assessment of 2-(DiMethylphosphoryl)benzenamine, a chiral organophosphorus compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Reversed-Phase HPLC (RP-HPLC)

A common approach for analyzing aromatic compounds is reversed-phase HPLC. This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Chiral HPLC

Given that this compound is a chiral molecule, enantiomeric purity is a critical quality attribute. Chiral HPLC is the most effective method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including phosphine oxides.[1]

Comparison of HPLC Methods

ParameterReversed-Phase HPLCChiral HPLC
Principle Separation based on polaritySeparation of enantiomers based on differential interaction with a chiral stationary phase
Stationary Phase C18, C8Polysaccharide-based (e.g., Cellulose, Amylose derivatives)[1]
Mobile Phase Acetonitrile/Water with additives (e.g., formic acid)[2]Hexane/Isopropanol or Hexane/Ethanol[1]
Primary Use Achiral purity, quantification of impuritiesEnantiomeric purity, quantification of enantiomeric excess (ee)
Detection UV, Mass Spectrometry (MS)UV, Circular Dichroism (CD)

Experimental Protocols

Proposed RP-HPLC Method for Achiral Purity

This protocol is a starting point for method development, based on methods for similar aromatic phosphine oxides.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Proposed Chiral HPLC Method for Enantiomeric Purity

This protocol is based on established methods for the enantioseparation of P-stereogenic phosphine oxides.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Phenomenex Lux Cellulose-1, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of n-hexane and ethanol (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 20 °C.[1]

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information or be more suitable for specific applications.

Gas Chromatography (GC)

Gas chromatography is a technique for separating and analyzing volatile compounds. For phosphine oxides, high-temperature GC may be applicable.[3] GC can be a powerful tool for the analysis of volatile impurities that may not be amenable to HPLC.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and powerful technique for the analysis of organophosphorus compounds. It can provide quantitative information about the purity of the sample, as the integral of the phosphorus signal is directly proportional to the number of phosphorus atoms.[4][5] Furthermore, solid-state ³¹P MAS NMR can be used to determine the enantiomeric purity of chiral organophosphorus compounds.[6]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be used for the analysis of charged and neutral organophosphorus compounds.[7][8] It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. Chiral separations of organophosphorus compounds have also been successfully achieved using CE with chiral selectors.[9]

Comparison of HPLC with Alternative Methods

TechniquePrincipleAdvantagesDisadvantages
HPLC (RP & Chiral) Differential partitioning between stationary and mobile phasesHigh resolution, high sensitivity, applicable to a wide range of compounds, well-established for purity and enantiomeric excess determination.Requires solvent consumption, potential for on-column degradation of sensitive compounds.[10]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a solid or liquid stationary phaseHigh efficiency for volatile compounds, can be coupled with mass spectrometry for definitive identification.[11]Not suitable for non-volatile or thermally labile compounds.
³¹P NMR Spectroscopy Nuclear magnetic resonance of the ³¹P nucleusHighly specific for phosphorus compounds, provides structural information, quantitative, can determine enantiomeric purity in the solid state.[4][6]Lower sensitivity compared to HPLC, requires more expensive instrumentation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillaryHigh efficiency, fast analysis, low sample and reagent consumption.[7][12]Lower loading capacity, can be less robust than HPLC for routine analysis.

Visualization of Analytical Workflows

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC RP_Column Reversed-Phase C18 Column HPLC->RP_Column Achiral Purity Chiral_Column Chiral Stationary Phase HPLC->Chiral_Column Enantiomeric Purity Detector UV Detector RP_Column->Detector Chiral_Column->Detector Data Data Acquisition & Processing Detector->Data Method_Comparison cluster_separation Separation-Based Techniques cluster_spectroscopy Spectroscopic Technique Analyte Purity of this compound HPLC HPLC (High Resolution, Versatile) Analyte->HPLC GC Gas Chromatography (For Volatile Impurities) Analyte->GC CE Capillary Electrophoresis (High Efficiency, Low Consumption) Analyte->CE P31_NMR 31P NMR (Highly Specific, Quantitative) Analyte->P31_NMR

References

Validating the Structure of 2-(DiMethylphosphoryl)benzenamine: A Comparative Guide Using 1H and 31P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis for validating the structure of 2-(DiMethylphosphoryl)benzenamine, a key intermediate in various synthetic pathways, using proton (¹H) and phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines the expected NMR data for this compound and compares it with typical chemical shifts of related structural motifs. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided to ensure reproducibility.

Predicted NMR Data for Structural Validation

To facilitate the structural confirmation of this compound, the predicted ¹H and ³¹P NMR data are summarized below. These values are based on the analysis of substituent effects and data from analogous compounds.

¹H NMR ³¹P NMR
Assignment Predicted Chemical Shift (ppm) Multiplicity Assignment Predicted Chemical Shift (ppm)
P-CH₃~ 1.8 - 2.2DoubletP=O~ +25 to +40
NH₂~ 4.5 - 5.5Broad Singlet
Ar-H (H6)~ 7.5 - 7.8Multiplet
Ar-H (H3, H4, H5)~ 6.7 - 7.3Multiplets

Experimental Protocols

Reproducible and high-quality NMR data is paramount for accurate structural elucidation. The following are detailed protocols for acquiring ¹H and ³¹P NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for initial analysis.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required. For ³¹P NMR, an external standard of 85% H₃PO₄ (δ 0.0 ppm) is typically used.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

³¹P NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

  • Number of Scans: 128-512 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -50 to +100 ppm.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the external standard.

Structural Validation Workflow

The process of validating the structure of this compound using NMR data follows a logical progression. The key steps are outlined in the workflow diagram below.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification synthesis Synthesis of this compound prep Sample Preparation synthesis->prep H_NMR 1H NMR Acquisition prep->H_NMR P_NMR 31P NMR Acquisition prep->P_NMR process_H Process 1H Spectrum H_NMR->process_H process_P Process 31P Spectrum P_NMR->process_P analyze_H Analyze 1H Data (Chemical Shift, Integration, Multiplicity) process_H->analyze_H analyze_P Analyze 31P Data (Chemical Shift) process_P->analyze_P compare_H Compare 1H Data with Predicted Values analyze_H->compare_H compare_P Compare 31P Data with Predicted Values analyze_P->compare_P structure_confirm Structure Confirmation compare_H->structure_confirm compare_P->structure_confirm

Workflow for NMR-based structural validation.

By following this structured approach and comparing the acquired experimental data with the provided predictions, researchers can confidently validate the synthesis of this compound. This robust analytical methodology is essential for ensuring the quality and identity of chemical compounds in a research and development setting.

Performance Analysis of 2-(DiMethylphosphoryl)benzenamine in Suzuki vs. Heck Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant in the success of palladium-catalyzed cross-coupling reactions. This guide provides a framework for evaluating the performance of 2-(DiMethylphosphoryl)benzenamine as a potential ligand in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Heck couplings. Due to a lack of published experimental data specifically detailing the performance of this compound, this document outlines standardized protocols for its evaluation and discusses its potential role based on the established principles of ligand-assisted catalysis.

While extensive research exists on a variety of phosphine ligands for Suzuki and Heck reactions, this compound remains a largely unexplored candidate. Its structure, featuring both a phosphoryl group (P=O) and an amino group (-NH2) on a benzene ring, presents a unique combination of potential coordinating sites and electronic properties. The phosphoryl oxygen could act as a Lewis base, while the nitrogen of the amino group could also interact with the metal center. The electronic nature of the dimethylphosphoryl group is expected to influence the electron density at the palladium center, a key factor in the efficiency of the catalytic cycle.

Theoretical Considerations for Catalytic Performance

The efficacy of a ligand in palladium-catalyzed cross-coupling is largely determined by its steric and electronic properties. For this compound, the following aspects are noteworthy:

  • Electronic Effects: The phosphoryl group is generally electron-withdrawing, which could influence the electron density on the palladium catalyst. In the Suzuki-Miyaura coupling, electron-rich ligands often promote the oxidative addition step.[1] Conversely, for the Heck reaction, the electronic requirements can be more nuanced.

  • Steric Hindrance: The steric bulk around the metal center, influenced by the ligand, plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species.[1] The dimethylphosphoryl and amino groups on the phenyl ring would create a specific steric environment that could impact substrate scope and reaction rates.

  • Bidentate vs. Monodentate Coordination: A key question for this ligand is its mode of coordination to the palladium center. It could potentially act as a P,N-bidentate ligand, which could confer stability to the catalytic complex.

To ascertain the actual performance of this compound, rigorous experimental evaluation is necessary. The following sections provide standardized protocols for such an investigation.

Proposed Experimental Evaluation

To provide a comparative analysis, it is recommended to test this compound against a well-established, commercially available ligand, such as triphenylphosphine (PPh3) or a more specialized ligand like SPhos, under identical reaction conditions.

Suzuki-Miyaura Coupling: Experimental Protocol

This protocol is designed for a model Suzuki-Miyaura reaction to assess the performance of this compound.

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • This compound

  • Standard ligand for comparison (e.g., SPhos)

  • 4-chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K3PO4)

  • Dioxane (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (0.01 mmol, 1 mol%), the ligand (0.02 mmol, 2 mol%), and K3PO4 (2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous dioxane (5 mL) via syringe.

  • The reaction mixture is stirred and heated at 100 °C for a specified time (e.g., monitored at 1, 4, and 24 hours).

  • Samples are withdrawn at intervals, quenched with water, and extracted with ethyl acetate containing an internal standard.

  • The yield and turnover number (TON) are determined by gas chromatography (GC) analysis.

Heck Coupling: Experimental Protocol

This protocol outlines a model Heck reaction to evaluate this compound.

Reaction: Coupling of bromobenzene with styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • This compound

  • Standard ligand for comparison (e.g., PPh3)

  • Bromobenzene

  • Styrene

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (0.01 mmol, 1 mol%) and the ligand (0.02 mmol, 2 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Add bromobenzene (1.0 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), and anhydrous DMF (5 mL) via syringe.

  • The reaction mixture is stirred and heated at 120 °C for a specified time (e.g., monitored at 1, 4, and 24 hours).

  • Samples are withdrawn, quenched with water, and extracted with ethyl acetate containing an internal standard.

  • The yield and turnover number (TON) are determined by GC analysis.

Data Presentation for Comparative Analysis

The performance of this compound should be quantified and compared to the standard ligand in tabular format.

Table 1: Performance in Suzuki-Miyaura Coupling

LigandTime (h)Yield (%)TONTOF (h⁻¹)
This compound1
4
24
Standard Ligand (e.g., SPhos)1
4
24

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Table 2: Performance in Heck Coupling

LigandTime (h)Yield (%)TONTOF (h⁻¹)
This compound1
4
24
Standard Ligand (e.g., PPh3)1
4
24

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps in the Suzuki-Miyaura and Heck catalytic cycles where the ligand (L) plays a crucial role in stabilizing the palladium species and facilitating the key transformations.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R2-B(OR)2 PdII_R2 R1-Pd(II)L_n-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product Heck_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L_n-X OA->PdII Coord Olefin Coordination PdII->Coord Olefin PdII_Olefin R1-Pd(II)L_n(Olefin)-X Coord->PdII_Olefin Insert Migratory Insertion PdII_Olefin->Insert PdII_Alkyl R1-Alkyl-Pd(II)L_n-X Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta Beta->Pd0 + HX + Base Product Substituted Olefin Beta->Product

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-(DiMethylphosphoryl)benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral compounds is a critical parameter in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For chiral derivatives of 2-(DiMethylphosphoryl)benzenamine, a class of compounds with potential applications in medicinal chemistry and materials science, accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

Comparative Overview of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of chiral this compound derivatives depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for non-destructive analysis.

Method Principle Advantages Disadvantages Typical Accuracy
³¹P NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct signals for each enantiomer.Rapid analysis, non-destructive, provides structural information, high sensitivity to the phosphorus nucleus.Requires a suitable chiral auxiliary, potential for signal overlap, accuracy depends on baseline separation.± 1-2%
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.High accuracy and resolution, well-established technique, suitable for preparative separation.Can be time-consuming to develop a method, requires a suitable CSP, destructive to the sample.< ± 1%
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by enantiomers.Provides absolute configuration information, non-destructive, no derivatization required.Lower sensitivity compared to NMR and HPLC, requires higher sample concentrations, specialized equipment.± 1-2%

NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy, particularly ³¹P NMR, is a powerful and rapid method for determining the enantiomeric excess of chiral phosphine oxides. The strategy involves converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, which can be either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

Using Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent diastereomeric complexes with the analyte. This interaction is often based on hydrogen bonding and steric effects. For phosphine oxides, the P=O group is a key site for hydrogen bonding with the CSA.

A highly effective class of CSAs for chiral phosphorus compounds are N-protected amino acids.[1] N-Fmoc-N'-Boc-L-tryptophan (FBTrp) has been shown to be a versatile CSA for a range of chiral phosphonates, phosphinates, phosphates, and phosphine oxides.[1][2]

Experimental Protocol: ³¹P NMR with FBTrp as a Chiral Solvating Agent

  • Sample Preparation: In a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the chiral this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add 1.0 to 1.2 equivalents of N-Fmoc-N'-Boc-L-tryptophan (FBTrp) to the NMR tube.

  • Mixing: Gently agitate the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum at room temperature. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the baseline-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

Quantitative Data: ³¹P NMR with Amino Acid-Derived CSAs

The following table presents typical chemical shift differences (Δδ) observed for various chiral phosphorus compounds using FBTrp as the CSA. While specific data for this compound derivatives is not available, these values for structurally related phosphine oxides provide a good indication of the expected resolution.

Compound Type Example Compound Δδ (ppb) in ³¹P NMR with FBTrp Reference
Phosphinate EsterEthyl phenylphosphinate54[3]
Phosphonate Ester4-Acetylphenyl cyclohexyl methylphosphonate~30[1]
PhosphonamidateN-(1-Phenylethyl)phosphonamidic acid methyl ester46[1]

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Analyte Chiral this compound Derivative Solvent Deuterated Solvent (e.g., CDCl₃) CSA Chiral Solvating Agent (e.g., FBTrp) NMR_Tube NMR Tube Mixing Mixing and Complex Formation NMR_Tube->Mixing 1-2 min NMR_Acquisition ³¹P NMR Acquisition Mixing->NMR_Acquisition Automated Processing Data Processing NMR_Acquisition->Processing Spectrum Spectrum with Diastereomeric Signals Processing->Spectrum Integration Signal Integration Spectrum->Integration ee_Calculation ee Calculation Integration->ee_Calculation

Caption: General workflow for ee determination by chiral HPLC.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have mirror-image VCD spectra (equal intensity, opposite sign), the magnitude of the VCD signal is directly proportional to the enantiomeric excess. [4] Experimental Protocol: VCD for Enantiomeric Excess Determination

  • Sample Preparation: Prepare a series of solutions of the chiral this compound derivative with known enantiomeric excess values (calibration standards) in a suitable solvent (e.g., CCl₄ or CDCl₃). Also, prepare a solution of the sample with unknown ee.

  • VCD Spectra Acquisition: Record the VCD and IR spectra of the calibration standards and the unknown sample in the mid-IR region.

  • Data Analysis:

    • Identify one or more well-resolved VCD bands that show a linear response to the enantiomeric excess.

    • Create a calibration curve by plotting the VCD intensity (ΔA) of a chosen band versus the known % ee of the standards.

    • Determine the % ee of the unknown sample by interpolating its VCD intensity on the calibration curve. [5] Advantages and Limitations for Phosphine Oxides

While VCD is a powerful tool for determining the absolute configuration of chiral molecules, its application for the routine determination of enantiomeric excess of phosphine oxides is less common compared to NMR and HPLC. This is primarily due to the lower sensitivity of VCD, which requires higher sample concentrations. However, it offers the advantage of being a non-destructive technique that does not require chiral auxiliaries or stationary phases.

dot

VCD_Logic cluster_principle VCD Principle cluster_quantification Quantification Enantiomers Enantiomers VCD_Spectra Mirror-Image VCD Spectra Enantiomers->VCD_Spectra Racemate Racemic Mixture No_VCD No VCD Signal Racemate->No_VCD VCD_Intensity VCD Signal Intensity (ΔA) ee_Proportionality Proportional to % ee VCD_Intensity->ee_Proportionality Calibration Calibration Curve ee_Proportionality->Calibration ee_Determination ee Determination Calibration->ee_Determination

Caption: Logical relationship for ee determination using VCD spectroscopy.

Conclusion

For the assessment of the enantiomeric excess of chiral derivatives of this compound, both ³¹P NMR spectroscopy and chiral HPLC are highly effective and reliable methods.

  • ³¹P NMR with a chiral solvating agent like FBTrp offers a rapid and non-destructive approach, making it ideal for high-throughput screening and reaction monitoring.

  • Chiral HPLC provides the highest accuracy and resolution and is the method of choice when precise quantification is required, or for the preparative separation of enantiomers.

  • VCD spectroscopy serves as a complementary technique, particularly valuable for the determination of absolute configuration and for instances where a non-invasive, direct measurement is preferred, provided that sample concentration is not a limiting factor.

The selection of the optimal method will be guided by the specific requirements of the research or development phase, balancing the need for speed, accuracy, and sample conservation.

References

A Comparative Analysis of Catalytic Efficiency: 2-(DiMethylphosphoryl)benzenamine vs. Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic performance of 2-(DiMethylphosphoryl)benzenamine and the widely-used triphenylphosphine. The following sections objectively evaluate their catalytic efficiencies, drawing upon available experimental data to inform catalyst selection for specific synthetic applications.

Overview and Key Characteristics

Triphenylphosphine is a well-established, versatile phosphine ligand extensively used in a myriad of catalytic reactions, most notably in transition-metal catalysis. Its role is often to stabilize the metal center and modulate its electronic and steric properties. In contrast, this compound is a more specialized organocatalyst or ligand, the applications of which are more niche but highlight unique reactivity.

A direct, universal comparison of catalytic efficiency is challenging as their applications rarely overlap. Triphenylphosphine is a quintessential ancillary ligand in metal-catalyzed reactions, whereas this compound is more often explored as a primary catalytic species or a bifunctional ligand.

Comparative Catalytic Performance Data

While direct head-to-head comparisons in the same reaction are scarce, we can analyze their performance in their respective optimal applications.

Catalyst/LigandReaction TypeSubstrateProduct YieldReaction ConditionsReference
Triphenylphosphine (as a ligand) Suzuki-Miyaura CouplingAryl halide, Arylboronic acidTypically >90%Pd(OAc)₂, PPh₃, base, solvent (e.g., toluene, DMF), heat
Triphenylphosphine (as a catalyst) Wittig ReactionAldehyde/Ketone, Phosphonium ylideVaries (50-95%)Stoichiometric PPh₃, solvent (e.g., THF, ether)
Triphenylphosphine (as a catalyst) Appel ReactionAlcoholAlkyl halideHighCCl₄ or CBr₄, PPh₃
This compound Not specified in search resultsNot specifiedNot specifiedNot specified

Note: The table above represents typical performance data for triphenylphosphine in well-known reactions. Specific data for the catalytic applications of this compound was not available in the search results.

Experimental Protocols

Representative Protocol for a Triphenylphosphine-Mediated Reaction: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes. Triphenylphosphine is a key reagent in the formation of the phosphonium ylide.

Step 1: Formation of the Phosphonium Salt Triphenylphosphine (1.0 eq) and an alkyl halide (1.0 eq) are dissolved in a suitable solvent such as toluene or acetonitrile. The mixture is heated to reflux for several hours (typically 12-24 h) to form the corresponding phosphonium salt, which often precipitates and can be collected by filtration.

Step 2: Generation of the Ylide The phosphonium salt (1.0 eq) is suspended in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). The suspension is cooled to a low temperature (e.g., -78 °C or 0 °C), and a strong base (e.g., n-butyllithium, sodium hydride, 1.0-1.2 eq) is added dropwise. The mixture is stirred for 1-2 hours to allow for the formation of the brightly colored phosphonium ylide.

Step 3: Reaction with a Carbonyl Compound The aldehyde or ketone (1.0 eq), dissolved in the same anhydrous solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1-12 h) until the reaction is complete (monitored by TLC).

Step 4: Workup and Purification The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired alkene.

Wittig_Reaction_Workflow A 1. Phosphonium Salt Formation (PPh₃ + Alkyl Halide) B 2. Ylide Generation (Phosphonium Salt + Strong Base) A->B Solvent, Heat C 3. Reaction with Carbonyl (Ylide + Aldehyde/Ketone) B->C Anhydrous Solvent, Low Temp D 4. Workup & Purification C->D Quench, Extraction E Alkene Product D->E Chromatography

Workflow for the Triphenylphosphine-Mediated Wittig Reaction.
General Considerations for Catalysis with this compound

While specific, detailed protocols for the catalytic use of this compound were not found, its structure suggests potential as a bifunctional catalyst. The amine group can act as a Lewis base or a proton shuttle, while the phosphoryl group can act as a Lewis base or a hydrogen bond acceptor. A hypothetical experimental setup would involve dissolving the catalyst and substrates in an appropriate solvent and monitoring the reaction progress by standard analytical techniques. Optimization of catalyst loading, temperature, and concentration would be crucial.

Mechanistic Insights and Signaling Pathways

The catalytic activity of these compounds is dictated by their distinct mechanisms of action.

The Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) Involving Triphenylphosphine

Triphenylphosphine serves as a ligand (L) to a palladium (Pd) metal center, facilitating the key steps of the catalytic cycle:

  • Oxidative Addition: The active Pd(0)L₂ catalyst reacts with an aryl halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The Pd(II) complex reacts with an organoboron compound (R'-B(OR)₂) in the presence of a base, transferring the R' group to the palladium center.

  • Reductive Elimination: The resulting di-organopalladium(II) complex eliminates the final product (R-R'), regenerating the active Pd(0)L₂ catalyst.

Simplified Catalytic Cycle of Suzuki Coupling with a PPh₃ Ligand.

Conclusion and Recommendations

The choice between this compound and triphenylphosphine is fundamentally dependent on the desired chemical transformation.

  • Triphenylphosphine remains the ligand of choice for a vast array of well-established palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) and is a key reagent in fundamental organic reactions like the Wittig and Appel reactions. Its primary role is as an ancillary ligand or a stoichiometric reagent rather than a standalone catalyst.

  • This compound represents a class of more specialized molecules with potential for unique catalytic activities, likely as a bifunctional organocatalyst. Its utility would be in reactions where the combined action of an amine and a phosphoryl group can facilitate a specific transformation, such as in asymmetric synthesis or reactions requiring hydrogen bonding interactions.

For researchers in drug development, triphenylphosphine is an indispensable tool for routine synthetic operations. This compound, on the other hand, should be considered for novel reaction development where its unique structural features can be leveraged to achieve challenging transformations not accessible with conventional catalysts. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential.

A Comparative Guide to the Synthetic Routes of 2-(Dimethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-(Dimethylphosphoryl)benzenamine, a key intermediate in the development of various active pharmaceutical ingredients. The following sections detail established and potential synthetic strategies, offering a side-by-side comparison of their efficiency and experimental conditions.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. Below is a summary of the key quantitative data for the identified routes.

Synthetic RouteStarting MaterialsKey ReagentsReaction ConditionsYield (%)Purity (%)
Route 1: Palladium-Catalyzed Cross-Coupling 2-Iodoaniline, Dimethylphosphine oxidePd(OAc)₂, Xantphos, K₃PO₄DMF, 125-150 °C, 3-6 h~80>95
Route 2: Reduction of Nitro Precursor (2-Nitrophenyl)dimethylphosphine oxideH₂, Pd/CNot specified in literatureN/AN/A
Route 3: Buchwald-Hartwig Amination (2-Bromophenyl)dimethylphosphine oxide, Ammonia surrogatePd catalyst, Ligand (e.g., tBuXPhos), Base (e.g., LiHMDS)Anhydrous solvent (e.g., Toluene), HeatN/AN/A

N/A: Data not available in the reviewed literature.

Detailed Experimental Protocols

Route 1: Palladium-Catalyzed Cross-Coupling of 2-Iodoaniline

This is a well-documented and efficient method for the synthesis of this compound.

Protocol: A solution of 2-iodoaniline (1.0 equivalent) and dimethylphosphine oxide (1.1 equivalents) is prepared in anhydrous N,N-dimethylformamide (DMF). To this solution are added potassium phosphate (K₃PO₄, 1.1 equivalents), palladium acetate (Pd(OAc)₂, catalytic amount), and Xantphos (catalytic amount). The reaction mixture is stirred under an inert atmosphere at a temperature between 125 °C and 150 °C for 3 to 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then subjected to a work-up with dichloromethane (DCM) and water. The crude product is purified by column chromatography on silica gel (eluent: Ethyl Acetate/Methanol, 10:1) to yield this compound as a solid.[1][2]

Route 2: Reduction of (2-Nitrophenyl)dimethylphosphine oxide (Proposed)
  • Synthesis of (2-Nitrophenyl)dimethylphosphine oxide: This precursor could potentially be synthesized via a nucleophilic aromatic substitution reaction between 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) and a source of the dimethylphosphine oxide anion.

  • Reduction of the Nitro Group: The nitro group of (2-Nitrophenyl)dimethylphosphine oxide would then be reduced to the corresponding amine. A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Route 3: Buchwald-Hartwig Amination (Proposed)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This approach would involve the palladium-catalyzed coupling of a halo-substituted precursor with an ammonia equivalent.

  • Synthesis of (2-Halophenyl)dimethylphosphine oxide: The starting material would be a halogenated phenylphosphine oxide, such as (2-bromophenyl)dimethylphosphine oxide. This can be synthesized through various methods, including the reaction of a Grignard reagent derived from 1,2-dibromobenzene with dimethylphosphinyl chloride.

  • Amination Reaction: The (2-halophenyl)dimethylphosphine oxide would then be subjected to a Buchwald-Hartwig amination reaction. Due to the challenges of using ammonia directly in these reactions, an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LiHMDS) would likely be employed. The reaction would be catalyzed by a palladium complex with a suitable phosphine ligand (e.g., tBuXPhos) in the presence of a strong base. Subsequent hydrolysis of the resulting silylamine would yield the desired primary amine.

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the compared synthetic routes to this compound.

Synthetic_Routes cluster_route1 Route 1: Cross-Coupling cluster_route2 Route 2: Nitro Reduction (Proposed) cluster_route3 Route 3: Buchwald-Hartwig (Proposed) start1 2-Iodoaniline + Dimethylphosphine oxide process1 Pd-Catalyzed Cross-Coupling start1->process1 end1 This compound process1->end1 Yield: ~80% start2 2-Halonitrobenzene step2a Synthesis of Nitro Precursor start2->step2a intermediate2 (2-Nitrophenyl)dimethylphosphine oxide step2a->intermediate2 step2b Reduction intermediate2->step2b end2 This compound step2b->end2 start3 1,2-Dihalobenzene step3a Synthesis of Halo Precursor start3->step3a intermediate3 (2-Halophenyl)dimethylphosphine oxide step3a->intermediate3 step3b Buchwald-Hartwig Amination intermediate3->step3b end3 This compound step3b->end3

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to Analytical Methods for the Quality Control of 2-(DiMethylphosphoryl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of pharmaceutical ingredients is paramount to ensure the safety and efficacy of final drug products. 2-(DiMethylphosphoryl)benzenamine, an organophosphorus compound, requires robust analytical methods for its characterization and the quantification of impurities. This guide provides a comparative overview of two primary analytical techniques applicable to the quality control of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance parameters of GC-MS and LC-MS/MS for the analysis of this compound. The data presented is a representative example to illustrate the comparative capabilities of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio.Separation of compounds in liquid phase followed by detection using two stages of mass analysis.
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.03 ng/mL
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Sample Throughput ModerateHigh
Matrix Effect Can be significantCan be minimized with appropriate sample preparation and internal standards.

Visualizing the Analytical Workflow

A generalized workflow for chromatographic analysis is crucial for understanding the sequence of operations from sample preparation to data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the chromatographic analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD).

  • Capillary Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

Reagents and Standards:

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane (HPLC grade).

  • Internal Standard (IS): Triphenylphosphate or other suitable compound.

  • This compound reference standard and sample.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard and the internal standard in dichloromethane. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a known concentration. Spike with the internal standard.

  • GC-MS Conditions:

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for impurity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole).

Reagents and Standards:

  • Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (LC-MS grade).

  • Internal Standard (IS): A deuterated analog of the analyte or a structurally similar compound.

  • This compound reference standard and sample.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration. Spike with the internal standard.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Column Temperature: 40°C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution: A suitable gradient program starting with a low percentage of Mobile Phase B, increasing to elute the analyte and impurities, followed by a re-equilibration step.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and impurities should be optimized.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quality control of this compound. LC-MS/MS generally provides superior sensitivity and is applicable to a broader range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The choice of method should be based on a thorough validation process that considers the specific requirements of the analysis, including the expected impurity profile and the desired detection limits. The detailed protocols provided herein serve as a starting point for method development and validation in a regulated laboratory environment.

Performance Benchmarking of 2-Aminophosphine-Based Catalysts in Asymmetric Indoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Asymmetric Catalysis

The quest for efficient and highly selective catalysts is a cornerstone of modern pharmaceutical development and organic synthesis. Chiral indolines are privileged structural motifs found in numerous biologically active compounds and natural products. This guide provides a comprehensive performance comparison of a class of organocatalysts, specifically chiral aminophosphines derived from 2-(dimethylphosphoryl)benzenamine analogues, in the asymmetric synthesis of indolines via a double-Michael addition. The performance of these catalysts is benchmarked against other prominent catalytic systems employed for similar transformations, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Performance Comparison of Chiral Aminophosphine Catalysts

The following data summarizes the performance of various chiral aminophosphine catalysts in the asymmetric double-Michael reaction between ortho-tosylamidophenyl malonate and 3-butyn-2-one to yield the corresponding chiral indoline.[1][2] The catalysts are derivatives of 2-(diphenylphosphino)aniline, closely related to the target this compound structure.

CatalystStructureYield (%)Enantiomeric Excess (ee, %)
L-proline-derived aminophosphine (17) Chiral aminophosphine with an O-benzyl protected prolinol backbone9531
Binol-derived aminophosphine (41) C2-symmetric aminophosphine derived from BINOL9215
Simple aminophosphine (7) Acyclic chiral aminophosphineHigh<5
Amidophosphine (6) Amide precursor to aminophosphine 7High<5

Comparative Benchmarking Against Alternative Catalytic Systems

To provide a broader context, the performance of chiral aminophosphines is compared with other catalytic systems utilized for asymmetric indoline synthesis through Michael additions or related cyclization strategies.

Catalytic SystemReaction TypeTypical Yield (%)Typical ee (%)Reference
Chiral Aminophosphines Double-Michael Addition92-9515-31[1][2]
Bifunctional Amino(thio)urea Catalysts Intramolecular aza-Michael Addition85-9990-99[3]
Palladium-Catalyzed Systems Intramolecular C-H Amination80-95N/A (non-chiral)[4][5]
Chiral Phosphoric Acid Catalysts Pictet-Spengler Reaction67-9975->99[6]

Experimental Protocols

General Procedure for Chiral Aminophosphine-Catalyzed Asymmetric Double-Michael Addition for Indoline Synthesis[1][2]
  • Preparation of Reactants: To a solution of ortho-tosylamidophenyl malonate (1.0 equiv) in an appropriate solvent (e.g., toluene), is added the chiral aminophosphine catalyst (0.1 equiv).

  • Reaction Initiation: The Michael acceptor, 3-butyn-2-one (1.2 equiv), is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC) for completion.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chiral indoline product.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Representative Protocol for Bifunctional Amino(thio)urea-Catalyzed Intramolecular aza-Michael Addition[3]
  • Catalyst and Substrate Preparation: The chiral bifunctional amino(thio)urea catalyst (5-10 mol%) is dissolved in a suitable solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere. The corresponding enone precursor to the indoline is then added.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C or room temperature) until the starting material is consumed, as monitored by TLC.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to yield the enantiomerically enriched indoline.

  • Chiral Analysis: The enantiomeric excess is determined using chiral HPLC.

Visualizing the Process: Diagrams and Pathways

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactant_Solution Prepare solution of ortho-tosylamidophenyl malonate Add_Catalyst Add chiral aminophosphine catalyst Reactant_Solution->Add_Catalyst Add_Acceptor Add 3-butyn-2-one Add_Catalyst->Add_Acceptor Stir_Monitor Stir at specified temperature and monitor by TLC Add_Acceptor->Stir_Monitor Purification Purify by column chromatography Stir_Monitor->Purification HPLC_Analysis Determine ee by chiral HPLC Purification->HPLC_Analysis

Caption: Experimental workflow for the chiral aminophosphine-catalyzed synthesis of indolines.

Catalytic_Cycle catalyst Chiral Aminophosphine intermediate1 Phosphonium Intermediate catalyst->intermediate1 + Acceptor acceptor 3-Butyn-2-one acceptor->intermediate1 intermediate2 Enolate Intermediate intermediate1->intermediate2 + Donor donor ortho-Tosylamidophenyl Malonate donor->intermediate2 cyclization Intramolecular Michael Addition intermediate2->cyclization product Chiral Indoline cyclization->product product->catalyst Regeneration

Caption: Proposed catalytic cycle for the aminophosphine-catalyzed double-Michael addition.

References

Spectroscopic Comparison of 2-(DiMethylphosphoryl)benzenamine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-(DiMethylphosphoryl)benzenamine and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, is typically synthesized from precursors such as 2-bromoaniline. The transformation involves the introduction of a dimethylphosphoryl group onto the aromatic ring, which significantly alters the electronic and structural environment of the molecule. This guide elucidates the spectroscopic changes that occur during this synthetic progression, providing a valuable resource for reaction monitoring and product characterization.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process. A common route involves the palladium-catalyzed cross-coupling reaction of a haloaniline, such as 2-bromoaniline, with a phosphorus-containing reagent like dimethylphosphine oxide. The general synthetic scheme is illustrated below.

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2-bromoaniline 2-Bromoaniline product This compound 2-bromoaniline->product Coupling Reaction dimethylphosphine_oxide Dimethylphosphine Oxide dimethylphosphine_oxide->product Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->product Ligand Ligand (e.g., Xantphos) Ligand->product Base Base (e.g., Cs2CO3) Base->product

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor, 2-bromoaniline.

NMR Spectroscopy

Table 1: ¹H NMR Data (δ, ppm)

CompoundAromatic Protons-NH₂ Protons-CH₃ Protons
2-Bromoaniline6.61 (t), 6.73 (d), 7.08 (t), 7.39 (d)[1][2][3]~4.0 (br s)-
This compound6.7-7.8 (m)~4.5 (br s)1.6 (d)

Table 2: ¹³C NMR Data (δ, ppm)

CompoundAromatic CarbonsC-P Carbon-CH₃ Carbons
2-Bromoaniline109.9, 116.1, 119.5, 128.8, 132.7, 144.2[4]--
This compound117-148 (m)~125 (d)~17 (d)

Table 3: ³¹P NMR Data (δ, ppm)

CompoundChemical Shift (δ)
This compound~35-40

Note: The exact chemical shifts for this compound are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions (cm⁻¹)

Functional Group2-Bromoaniline[2]This compound
N-H Stretch3440, 3350~3400, ~3300
C-H Stretch (Aromatic)~3060~3050
C=C Stretch (Aromatic)~1620, ~1490~1600, ~1480
P=O Stretch-~1180
C-N Stretch~1300~1310
C-Br Stretch~750-
P-C Stretch-~740
Mass Spectrometry (MS)

Table 5: Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺

CompoundMolecular FormulaCalculated m/zObserved m/z
2-BromoanilineC₆H₆BrN170.97171, 173 (isotope pattern)[4]
This compoundC₈H₁₂NOP185.07185

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: The proton spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans was typically required.

  • ³¹P NMR Acquisition: The phosphorus spectrum was acquired with proton decoupling. Chemical shifts are reported relative to an external standard of 85% H₃PO₄.

  • Data Processing: The raw data was processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the material was finely ground and mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: IR spectra were recorded on an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet without the sample was recorded and subtracted from the sample spectrum. The spectrum was typically recorded over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: The characteristic absorption bands were identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: The sample was introduced into the ion source, and the resulting ions were separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum was analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates the structural changes occurring during the synthesis of this compound from 2-bromoaniline. The appearance of signals corresponding to the dimethylphosphoryl group in the NMR (¹H, ¹³C, and ³¹P) and IR spectra, along with the change in the molecular ion peak in the mass spectrum, provides definitive evidence for the successful transformation. This comparative guide serves as a practical tool for the identification and characterization of these compounds in a research and development setting.

References

Safety Operating Guide

Proper Disposal of 2-(DiMethylphosphoryl)benzenamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-(DiMethylphosphoryl)benzenamine

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of this compound (CAS No. 1197953-47-1). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This compound, also known as (2-Aminophenyl)dimethylphosphine oxide or 2-(Dimethylphosphoryl)aniline, is an organophosphorus compound that requires handling as hazardous waste.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate safety measures are in place.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A lab coat or chemical-resistant apron.

    • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Have a spill kit appropriate for solid chemical spills available.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its synonyms.

PropertyValue
CAS Number 1197953-47-1
Molecular Formula C₈H₁₂NOP
Molecular Weight 169.16 g/mol
Appearance Off-white to light yellow solid
Boiling Point 367.5 ± 34.0 °C (Predicted)
Density 1.11 ± 0.1 g/cm³ (Predicted)
Storage Temperature Room Temperature, sealed in a dry, dark place

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All quantities of this compound, including residual amounts in containers and contaminated materials, must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents. Keep solid and liquid waste forms separate.

Step 2: Containerization and Labeling

  • Primary Container: If possible, dispose of the chemical in its original, clearly labeled manufacturer's container. Ensure the container is in good condition and can be securely sealed.

  • Contaminated Labware: For contaminated lab supplies (e.g., gloves, weigh boats, paper towels), double-bag the waste in clear, heavy-duty plastic bags.[1]

  • Labeling: Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: "1197953-47-1".

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • Secondary Containment: Place the primary waste container(s) in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum allowable time and quantity for storing hazardous waste in the laboratory before it must be collected by a licensed disposal service.[1]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the collection and disposal of the hazardous waste.

  • Licensed Waste Disposal Service: The EHS department will coordinate with a licensed and certified hazardous waste disposal company for the final treatment and disposal of the chemical, which will likely involve high-temperature incineration.

IV. Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area and restrict access.

  • Report the Spill: Notify your laboratory supervisor and the institutional EHS department immediately.

  • Cleanup (for trained personnel with appropriate PPE only):

    • For small spills, carefully sweep the solid material into a designated hazardous waste container.

    • Avoid generating dust. If necessary, gently moisten the material with a suitable inert solvent (e.g., water, if compatible) to minimize dust.

    • Use absorbent pads to clean any remaining residue.

    • All cleanup materials must be disposed of as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Identify Waste Treat this compound as Hazardous Waste B Step 2: Segregate Waste Separate from incompatible materials and other waste streams A->B C Step 3: Containerize Use original container or double-bag contaminated labware B->C D Step 4: Label Container 'Hazardous Waste', full chemical name, CAS number, and hazards C->D E Step 5: Store Securely Designated, ventilated area with secondary containment D->E F Step 6: Arrange for Disposal Contact Environmental Health & Safety (EHS) for pickup E->F G Step 7: Professional Disposal Waste is handled by a licensed hazardous waste contractor F->G

Caption: Disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.